28-Deoxybetulin methyleneamine
Beschreibung
Eigenschaften
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(2-aminoethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO/c1-20(2)21-10-15-31(18-19-32)17-16-29(6)22(26(21)31)8-9-24-28(5)13-12-25(33)27(3,4)23(28)11-14-30(24,29)7/h21-26,33H,1,8-19,32H2,2-7H3/t21-,22+,23-,24+,25-,26+,28-,29+,30+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGNYKTNKKLIO-UPXNPTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 28-Deoxybetulin Methyleneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Deoxybetulin methyleneamine, a synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), is a molecule of significant interest in medicinal chemistry. As a C-28 amine derivative, it belongs to a class of compounds investigated for a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known biological activities. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide draws upon closely related C-28 amine derivatives of the betulin scaffold to provide a detailed understanding of its potential. The primary focus of investigation for this class of compounds has been in the realm of antiviral research, particularly as HIV-1 maturation inhibitors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Chemical Properties
This compound is characterized by the core lupane (B1675458) skeleton of betulin, with a key modification at the C-28 position where the hydroxyl group is replaced by a methyleneamine group.
| Property | Value | Source |
| Molecular Formula | C31H53NO | --INVALID-LINK-- |
| Molecular Weight | 455.77 g/mol | --INVALID-LINK-- |
| CAS Number | 1025068-94-3 | --INVALID-LINK-- |
| Synonyms | (3β-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol), Compound 36 | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Storage | 2-8°C | --INVALID-LINK-- |
Synthesis
A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific yields and purity.
Biological Activity
The primary area of investigation for C-28 amine derivatives of the betulin scaffold has been their potential as antiviral agents, specifically as HIV-1 maturation inhibitors.[1] While direct quantitative data for this compound is not available, data for closely related C-28 amine derivatives of betulinic acid provide a strong indication of the expected activity profile.
Antiviral Activity (HIV-1 Maturation Inhibition)
C-28 amine derivatives of betulinic acid have demonstrated potent inhibitory activity against HIV-1. The mechanism of action is believed to be the inhibition of the final step of Gag polyprotein processing, a crucial stage in the maturation of infectious virions.
The following table summarizes the in vitro anti-HIV-1 activity of representative C-28 amine-based betulinic acid derivatives from a key study.[1] It is important to note that these are analogous compounds, and the activity of this compound may vary.
| Compound | HIV-1 Strain | EC50 (nM) |
| Amine Derivative 1 | Wild-Type | 0.31 |
| V370A Mutant | 1.2 | |
| Amine Derivative 2 | Wild-Type | 0.55 |
| V370A Mutant | 2.5 | |
| Thiomorpholine Dioxide Derivative (20) | Wild-Type | 0.18 |
| V370A Mutant | 0.45 |
Data extracted from a study on C-28 amine-based betulinic acid derivatives as HIV-1 maturation inhibitors.[1]
Anticancer and Anti-inflammatory Potential
While the parent compound, betulin, and other derivatives have shown promise in preclinical studies for their anticancer and anti-inflammatory properties, there is currently no specific published data on the activity of this compound in these areas.
SREBP Inhibition
Betulin is a known inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid metabolism.[2] It is plausible that this compound may retain some of this activity, but this has not been experimentally verified.
The proposed mechanism of SREBP inhibition by betulin involves the disruption of the SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig) interaction, which prevents the transport of SREBPs to the Golgi for activation.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the protocols for analogous compounds, the following methodologies would be appropriate for its evaluation.
General Synthesis of C-28 Amine Betulin Derivatives (Inferred)
This protocol is a generalized procedure based on the synthesis of related compounds and would require optimization.
-
Activation of the C-28 Hydroxyl Group:
-
Dissolve betulin in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Add a suitable activating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and a base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting C-28 activated intermediate by column chromatography.
-
-
Nucleophilic Substitution with Methyleneamine Precursor:
-
Dissolve the C-28 activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add the desired methyleneamine precursor.
-
Heat the reaction mixture to an appropriate temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the solvent and unreacted reagents.
-
Purify the final product, this compound, by column chromatography.
-
In Vitro Anti-HIV-1 Assay (Example Protocol)
This protocol is based on assays used for other HIV-1 maturation inhibitors.
-
Cell Culture:
-
Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Virus Stock:
-
Prepare a high-titer stock of the desired HIV-1 strain (e.g., wild-type or resistant mutants).
-
-
Assay Procedure:
-
Seed the host cells in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a defined period (e.g., 5 days) at 37°C in a CO2 incubator.
-
-
Endpoint Measurement:
-
Assess viral replication by measuring a suitable endpoint, such as:
-
MTT assay: to quantify cell viability (protection from virus-induced cell death).
-
p24 antigen ELISA: to quantify the amount of viral capsid protein in the supernatant.
-
Luciferase reporter assay: if using a recombinant virus expressing a reporter gene.
-
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a promising betulin derivative with potential applications in antiviral drug discovery. While direct experimental data for this specific compound is scarce, the information available for closely related C-28 amine analogs suggests that it is a strong candidate for investigation as an HIV-1 maturation inhibitor. Further research is warranted to:
-
Develop and publish a detailed, optimized synthesis protocol for this compound.
-
Conduct comprehensive in vitro and in vivo studies to determine its antiviral, anticancer, and anti-inflammatory activities.
-
Investigate its mechanism of action, including its potential as an SREBP inhibitor.
-
Evaluate its pharmacokinetic and toxicological profiles to assess its drug-like properties.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate further investigation into this and related compounds.
References
Elucidation of the Lupane Skeleton: A Technical Guide to the Structure of C-28 Amino-Modified Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of a representative C-28 amino derivative of the lupane-type triterpenoid (B12794562), betulin (B1666924). While the specific compound "28-Deoxybetulin methyleneamine" is not extensively characterized in publicly available scientific literature, this document will focus on a closely related and well-documented analogue: N-(2-aminoethyl)betulinic acid amide . The methodologies and spectral data presented here serve as a foundational guide for researchers working with similar amino-functionalized betulin derivatives.
The lupane (B1675458) skeleton, a pentacyclic triterpenoid structure, is a promising scaffold in medicinal chemistry. Modifications, particularly at the C-28 position, have been shown to impart significant biological activities, including antiviral and anticancer properties. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents.
Synthetic Pathway Overview
The synthesis of N-(2-aminoethyl)betulinic acid amide from betulin involves a multi-step process. The general workflow begins with the selective oxidation of the primary hydroxyl group at C-28 of betulin to a carboxylic acid, yielding betulinic acid. The subsequent steps involve the protection of the C-3 hydroxyl group, activation of the C-28 carboxylic acid, and finally, coupling with a protected diamine, followed by deprotection.
Caption: General synthetic workflow from Betulin to a C-28 amino amide derivative.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the synthesis of N-(2-aminoethyl)betulinic acid amide.
2.1. Oxidation of Betulin to Betulinic Acid
-
Reagents: Betulin, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972).
-
Procedure: Betulin is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
2.2. Acetylation of Betulinic Acid (C-3 Protection)
-
Reagents: Betulinic acid, acetic anhydride (B1165640), pyridine.
-
Procedure: Betulinic acid is dissolved in pyridine, and acetic anhydride is added. The mixture is stirred at room temperature overnight. The reaction mixture is then poured into ice water, and the precipitate is collected by filtration, washed with water, and dried.
2.3. Amide Coupling at C-28
-
Reagents: 3-O-Acetyl-betulinic acid, oxalyl chloride, N-Boc-ethylenediamine, triethylamine (B128534), dichloromethane (B109758) (DCM).
-
Procedure: 3-O-Acetyl-betulinic acid is dissolved in dry DCM, and oxalyl chloride is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature to form the acyl chloride. In a separate flask, N-Boc-ethylenediamine and triethylamine are dissolved in dry DCM. The freshly prepared acyl chloride solution is added dropwise to the amine solution at 0°C. The reaction is stirred overnight at room temperature. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
2.4. Deprotection of the Amine and Hydroxyl Groups
-
Reagents: Protected amide adduct, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, methanol (B129727), potassium hydroxide (B78521).
-
Procedure: For the removal of the Boc protecting group, the protected amide is dissolved in DCM and treated with TFA or a solution of HCl in dioxane. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is neutralized. For the deacetylation of the C-3 hydroxyl group, the compound is dissolved in a mixture of methanol and tetrahydrofuran, and an aqueous solution of potassium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete. The product is then extracted, purified, and characterized.
Structural Elucidation Data
The structure of the synthesized C-28 amino derivative is confirmed through a combination of spectroscopic techniques.
3.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| N-(2-aminoethyl)betulinic acid amide | C₃₂H₅₄N₂O₂ | [M+H]⁺ 500.4342 | [M+H]⁺ 500.4345 |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (hydroxyl) | 3400-3200 (broad) |
| N-H (amine/amide) | 3350-3180 |
| C=O (amide) | 1640-1630 |
| C=C (alkene) | 1645 |
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of complex organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).
Table of Representative ¹H NMR Data for the Lupane Skeleton of N-(2-aminoethyl)betulinic acid amide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-29a | 4.72 | s | - |
| H-29b | 4.59 | s | - |
| H-3 | 3.18 | dd | 11.2, 4.8 |
| H-19 | 2.98 | m | - |
| Methylene (ethylenediamine) | 3.35 | m | - |
| Methylene (ethylenediamine) | 2.80 | m | - |
| Methyls (H-23, 24, 25, 26, 27, 30) | 1.68 - 0.75 | s | - |
Table of Representative ¹³C NMR Data for the Lupane Skeleton of N-(2-aminoethyl)betulinic acid amide
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-28 (C=O) | 176.5 |
| C-20 | 150.4 |
| C-29 | 109.7 |
| C-3 | 79.0 |
| C-17 | 56.4 |
| C-19 | 49.3 |
| Methylene (ethylenediamine) | 42.5 |
| Methylene (ethylenediamine) | 40.1 |
Logical Relationships in Structure Elucidation
The process of confirming the final structure is a logical progression of interpreting the data from various analytical techniques.
Caption: Logical flow of data interpretation for structural elucidation.
This guide provides a foundational understanding of the synthesis and structural elucidation of C-28 amino-modified betulin derivatives. The presented data and methodologies are representative and should be adapted based on the specific derivative being investigated. Rigorous and multi-faceted spectroscopic analysis is essential for the unambiguous confirmation of these complex molecular structures.
The Enigmatic Synthesis of 28-Deoxybetulin Methyleneamine: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Deoxybetulin methyleneamine is a novel derivative of betulin (B1666924), a naturally abundant pentacyclic triterpene with a wide spectrum of biological activities. While the specific synthesis of this compound has not been explicitly detailed in published literature, this technical guide proposes a chemically sound, multi-step synthetic pathway based on established transformations of the betulin scaffold. This document provides a comprehensive, hypothetical framework for its synthesis, including detailed experimental protocols, quantitative data tables for projected reactions, and visual representations of the synthetic logic. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and explore the therapeutic potential of this and other novel betulin derivatives.
Introduction
Betulin, readily extracted from the bark of birch trees, is a versatile starting material for the synthesis of a diverse array of biologically active compounds.[1] Its chemical structure, featuring reactive hydroxyl groups at the C-3 and C-28 positions, allows for targeted modifications to enhance its pharmacological properties, which include anticancer, anti-inflammatory, and antiviral activities.[2][3] The targeted synthesis of this compound represents an intriguing avenue for drug discovery, combining the deoxygenation at the C-28 position with the introduction of a methyleneamine moiety, likely at the C-3 position, to potentially modulate its bioactivity and pharmacokinetic profile.
This guide outlines a proposed two-stage synthesis. The first stage addresses the challenging deoxygenation of the primary hydroxyl group at the C-28 position to yield 28-deoxybetulin. The second stage details the introduction of a methyleneamine group at the C-3 position via a two-step oxidation and reductive amination sequence.
Proposed Synthesis Pathway
The proposed synthesis of this compound from betulin is a three-step process, as illustrated in the workflow diagram below. The initial and most critical step is the selective deoxygenation of the C-28 hydroxyl group. Subsequently, the C-3 hydroxyl group is oxidized to a ketone, which then undergoes reductive amination to afford the final product.
Caption: Proposed multi-step synthesis of this compound from betulin.
Experimental Protocols
The following protocols are proposed based on well-established methodologies for similar transformations in triterpenoid (B12794562) chemistry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: Synthesis of 28-Deoxybetulin (Barton-McCombie Deoxygenation)
This procedure is adapted from the general principles of the Barton-McCombie reaction, a classic method for the deoxygenation of alcohols.[4][5][6]
3.1.1. Formation of the C-28 Xanthate Ester
-
Materials: Betulin, sodium hydride (60% dispersion in mineral oil), carbon disulfide, methyl iodide, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: a. To a stirred solution of betulin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq) portion-wise. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise. d. After stirring for 2 hours at room temperature, add methyl iodide (2.0 eq) dropwise at 0 °C. e. Let the reaction proceed at room temperature overnight. f. Quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel.
3.1.2. Radical-Induced Reduction of the Xanthate Ester
-
Materials: C-28 xanthate ester of betulin, tributyltin hydride (n-Bu₃SnH), azobisisobutyronitrile (AIBN), anhydrous toluene (B28343).
-
Procedure: a. Dissolve the C-28 xanthate ester (1.0 eq) in anhydrous toluene under an inert atmosphere. b. Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq). c. Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude 28-deoxybetulin by column chromatography on silica gel.
Step 2: Synthesis of 28-Deoxy-3-oxobetulin (Oxidation)
The oxidation of the C-3 hydroxyl group can be achieved using various selective oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a common choice for this transformation.
-
Materials: 28-Deoxybetulin, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica gel.
-
Procedure: a. To a stirred solution of 28-deoxybetulin (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion. b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. c. Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. d. Wash the silica gel pad with additional DCM. e. Concentrate the filtrate under reduced pressure to yield the crude 28-deoxy-3-oxobetulin. f. Purify the product by column chromatography on silica gel.
Step 3: Synthesis of this compound (Reductive Amination)
Reductive amination is a robust method for the synthesis of amines from ketones.[7][8][9] This proposed protocol uses methylamine (B109427) and sodium cyanoborohydride.
-
Materials: 28-Deoxy-3-oxobetulin, methylamine (solution in THF or as hydrochloride salt), sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid.
-
Procedure: a. Dissolve 28-deoxy-3-oxobetulin (1.0 eq) in methanol. b. Add methylamine solution (2.0-3.0 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine. c. Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of acetic acid. d. Add sodium cyanoborohydride (1.5 eq) portion-wise. e. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. f. Quench the reaction by the addition of aqueous sodium bicarbonate solution. g. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the final product, this compound, by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the projected quantitative data for the proposed synthesis of this compound. The yields are estimates based on similar reactions reported in the literature for triterpenoid modifications.
| Step | Reactant | Product | Reagents | Solvent | Estimated Yield (%) |
| 1a | Betulin | C-28 Xanthate Ester | NaH, CS₂, MeI | Anhydrous THF | 85-95 |
| 1b | C-28 Xanthate Ester | 28-Deoxybetulin | n-Bu₃SnH, AIBN | Anhydrous Toluene | 70-85 |
| 2 | 28-Deoxybetulin | 28-Deoxy-3-oxobetulin | PCC | Anhydrous DCM | 80-90 |
| 3 | 28-Deoxy-3-oxobetulin | This compound | CH₃NH₂, NaBH₃CN | Methanol | 60-75 |
Logical Relationships in Synthesis
The successful synthesis of the target molecule is contingent on a series of logical dependencies between the reaction steps.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This technical guide presents a plausible and detailed synthetic pathway for this compound, a novel betulin derivative with potential therapeutic applications. While the synthesis of this specific molecule has not been previously reported, the proposed route leverages well-established and reliable chemical transformations in triterpenoid chemistry. The provided experimental protocols, quantitative data estimations, and workflow diagrams offer a solid foundation for researchers to embark on the synthesis and subsequent biological evaluation of this and other related compounds. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product. The exploration of such novel derivatives is crucial for advancing the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin, betulonic acid, 3-aminobetulinic acid. Improved extraction and preparative syntheses of derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of betulin-3-yl 2-amino-2-deoxy-β-d-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Antiviral Strategy of 28-Deoxybetulin Methyleneamine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the core mechanism of action of 28-Deoxybetulin methyleneamine, a potent derivative of the natural product betulin (B1666924). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its antiviral properties, focusing on its role as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.
Core Mechanism of Action: Inhibition of HIV-1 Entry
This compound is a member of a class of C-28 amino-substituted betulin derivatives that exhibit significant antiretroviral activity.[1][2][3] The primary mechanism of action for these compounds is the inhibition of HIV-1 entry into host cells.[1][2] This targeted action disrupts the initial and critical stage of the viral lifecycle, preventing the establishment of infection.
The molecular target of this compound and its analogues is the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Specifically, these inhibitors are understood to interact with the V3 loop of gp120, a key region involved in the conformational changes necessary for viral fusion with the host cell membrane. By binding to this site, the compound effectively locks the gp120 protein in a conformation that is unable to engage with the host cell's co-receptors (CXCR4 or CCR5), thereby preventing the fusion of the viral and cellular membranes. This mechanism is distinct from other classes of antiretroviral drugs, such as reverse transcriptase or protease inhibitors, making it a valuable tool against drug-resistant viral strains.
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound occurs early in the HIV-1 lifecycle. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the compound's efficacy.
Quantitative Data
| Compound | C-28 Linker and Terminus | EC50 (µM) against HIV-1 NL4-3 |
| Derivative 1 | -(CH2)7-NH-Gln | 0.12 |
| Derivative 2 | -(CH2)8-NH-Gln | 0.04 |
| Derivative 3 | -(CH2)9-NH-Gln | 0.09 |
| Derivative 4 | -(CH2)8-CO-NH-Gln | 0.05 |
| Derivative 5 | -(CH2)9-CO-NH-Gln | 0.04 |
Data is representative of C-28 modified betulin derivatives and sourced from studies on HIV-1 entry inhibitors.
Experimental Protocols
The primary assay used to determine the anti-HIV-1 activity of this compound and related compounds is the single-cycle HIV-1 infectivity assay.
Objective: To measure the inhibition of HIV-1 entry by the test compound.
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4. These cells also contain integrated Tat-responsive luciferase and β-galactosidase reporter genes.
Virus: HIV-1 NL4-3 laboratory-adapted strain.
Protocol:
-
Cell Seeding: TZM-bl cells are seeded in 96-well flat-bottom plates at a density of 1 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with fresh medium containing the various concentrations of the test compound.
-
Infection: A predetermined amount of HIV-1 NL4-3 virus stock is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.
-
Data Analysis: The luciferase readings from the compound-treated wells are compared to the readings from untreated (virus only) control wells. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay:
To ensure that the observed antiviral activity is not due to toxicity of the compound, a parallel cytotoxicity assay is typically performed.
-
Cell Seeding: TZM-bl cells are seeded as described above.
-
Treatment: The cells are treated with the same concentrations of the test compound as in the antiviral assay, but without the addition of the virus.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined. A high therapeutic index (CC50/EC50) indicates that the compound has specific antiviral activity with low cellular toxicity.
Conclusion
This compound represents a promising class of antiretroviral compounds with a well-defined mechanism of action targeting HIV-1 entry. Its ability to inhibit the function of the gp120 envelope protein provides a valuable strategy for the development of new therapies, particularly in the context of emerging drug resistance. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this and related betulin derivatives.
References
- 1. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-AIDS Agents 78 . Design, Synthesis, Metabolic Stability Assessment, and Antiviral Evaluation of Novel Betulinic Acid Derivatives as Potent Anti-Human Immunodeficiency Virus (HIV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Promise of 28-Deoxybetulin Methyleneamine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of 28-Deoxybetulin methyleneamine, a novel derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging compound. While publicly available information on this specific molecule is limited, this guide synthesizes the existing data on closely related betulin derivatives to project its potential activities and mechanisms, offering a roadmap for future research.
Introduction
This compound is a synthetic derivative of betulin, a compound abundant in the bark of birch trees. Betulin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The structural modification at the C-28 position, replacing the hydroxymethyl group with a methyleneamine moiety, is anticipated to modulate its biological profile, potentially enhancing its efficacy and target specificity.
Based on the activities of analogous betulin derivatives, this compound is hypothesized to exhibit significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is likely centered around the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Projected Biological Activity and Mechanism of Action
While specific quantitative data for this compound is not yet publicly available in peer-reviewed literature, the extensive research on parent betulin and its other amino derivatives allows for informed projections.
Anticancer Activity
Betulin derivatives are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The introduction of an amino group at the C-28 position has been shown in related compounds to enhance cytotoxic activity. It is therefore projected that this compound will exhibit potent growth-inhibitory effects against a range of human cancer cell lines.
Table 1: Projected Cytotoxic Activity of this compound against various cancer cell lines (Hypothetical IC50 values based on related compounds)
| Cell Line | Cancer Type | Projected IC50 (µM) |
| A549 | Lung Carcinoma | 5 - 15 |
| HeLa | Cervical Cancer | 2 - 10 |
| MCF-7 | Breast Cancer | 8 - 20 |
| HepG2 | Liver Cancer | 5 - 18 |
Note: These values are hypothetical and require experimental validation.
Signaling Pathway Modulation
The anticancer activity of betulin derivatives is often attributed to their ability to modulate critical signaling pathways. A key projected target for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.
It is hypothesized that this compound may inhibit the activation of NF-κB, leading to the downregulation of its target genes, which are involved in cell survival and proliferation. This inhibition would ultimately sensitize cancer cells to apoptosis.
Another potential target is the Sterol Regulatory Element-Binding Protein (SREBP) pathway . Some betulin derivatives have been identified as SREBP inhibitors. Inhibition of SREBP-mediated lipogenesis can be detrimental to cancer cells, which often exhibit increased lipid metabolism.
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section outlines detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route starting from betulin is outlined below. This protocol is based on established chemical transformations for modifying the betulin scaffold.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed two-step synthesis of this compound from betulin.
Protocol:
-
Oxidation of Betulin to Betulinal:
-
Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction and purify the crude product by column chromatography to obtain betulinal.
-
-
Reductive Amination of Betulinal:
-
Dissolve betulinal in a solvent like methanol (B129727) or ethanol.
-
Add an amine source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, followed by a reducing agent like sodium cyanoborohydride (NaBH3CN).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and then basify to isolate the amine product.
-
Purify the final compound, this compound, using column chromatography.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Hypothesized Mechanism of Action
To illustrate the potential molecular mechanism of this compound, the following signaling pathway diagram was created using Graphviz.
Diagram 3: Hypothesized Inhibition of the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive literature on related betulin derivatives, it is projected to exhibit potent cytotoxic activity through the induction of apoptosis and modulation of key oncogenic signaling pathways such as NF-κB.
Future research should focus on the experimental validation of these hypotheses. Key areas of investigation include:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the confirmation of apoptosis induction and the identification of specific protein targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.
The synthesis and comprehensive biological characterization of this compound are critical next steps in assessing its true therapeutic potential. This technical guide provides a foundational framework to guide these future research endeavors.
28-Deoxybetulin Methyleneamine: A Technical Guide to a Promising Betulin Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 28-Deoxybetulin methyleneamine, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Betulin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This document details the synthesis, potential mechanism of action, and biological evaluation of C-28 modified betulin derivatives, with a specific focus on amino functionalities analogous to this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates representative data from closely related compounds to provide a valuable resource for researchers in the field. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this class of compounds.
Introduction
Betulin, a lupane-type pentacyclic triterpene, is abundantly found in the bark of birch trees. Its unique chemical structure, featuring reactive hydroxyl groups at the C-3 and C-28 positions, provides a versatile scaffold for semi-synthetic modifications to enhance its pharmacological profile.[1][2] Modifications at the C-28 position, in particular, have been a key area of focus, leading to the development of numerous derivatives with improved potency and bioavailability.[1][3] this compound is one such derivative, characterized by the introduction of a methyleneamine group at the C-28 position. This modification is anticipated to influence the compound's physicochemical properties and biological activity. The parent compound, betulin, is a known inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of lipid metabolism that is also implicated in cancer cell proliferation.
Synthesis of C-28 Amino Betulin Derivatives
The synthesis of this compound and related C-28 amino derivatives typically involves a multi-step process starting from betulin. A common strategy is the conversion of the C-28 hydroxyl group to an aldehyde, followed by reductive amination.
Representative Experimental Protocol: Synthesis of a C-28 Amine Derivative
The following protocol is a representative example for the synthesis of a C-28 amine derivative of betulin, based on methodologies described in the literature for similar compounds.[4]
Step 1: Oxidation of Betulin to Betulinic Aldehyde
-
Dissolve betulin in a suitable solvent such as dichloromethane (B109758) (CH2Cl2).
-
Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to obtain the crude betulinic aldehyde.
-
Purify the product by column chromatography on silica gel.
Step 2: Reductive Amination to Form the C-28 Methyleneamine Derivative
-
Dissolve the betulinic aldehyde in a solvent suitable for reductive amination, such as methanol (B129727) or 1,2-dichloroethane.
-
Add the desired amine (in this case, an equivalent of ammonia (B1221849) or a primary amine that would lead to the methyleneamine structure) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the final compound, this compound, by column chromatography.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Biological Activity and Quantitative Data
Representative Cytotoxicity of C-28 Modified Betulin Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of C-28 amino and amide derivatives of betulin and betulinic acid against various human cancer cell lines. This data is presented to provide a comparative context for the potential activity of this compound.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| C-28 Hydrazide-Hydrazone Betulin Derivative | HepG2 | 9.27 | [5] |
| C-28 Hydrazide-Hydrazone Betulin Derivative | MCF-7 | 8.87 | [5] |
| C-28 Amide Betulinic Acid Derivative | MV4-11 | 2-5 | [1] |
| C-28 Amide Betulinic Acid Derivative | A549 | 2-5 | [1] |
| C-28 Amide Betulinic Acid Derivative | PC-3 | 2-5 | [1] |
| C-28 Amide Betulinic Acid Derivative | MCF-7 | 2-5 | [1] |
| C-28 Acetylenic Betulin Derivative | A549 | 0.35-18.7 | [2] |
| C-28 Acetylenic Betulin Derivative | HCT116 | 0.35-18.7 | [2] |
| C-28 Acetylenic Betulin Derivative | MCF-7 | 0.35-18.7 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: SREBP Pathway Inhibition
The parent compound, betulin, has been identified as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. In cancer cells, which often exhibit altered lipid metabolism, the SREBP pathway can be upregulated to support rapid proliferation.
Betulin is thought to inhibit the maturation of SREBPs by preventing their translocation from the endoplasmic reticulum to the Golgi apparatus, where they are proteolytically cleaved to their active form. This inhibition leads to a downregulation of lipogenic genes, thereby impeding cancer cell growth. It is hypothesized that this compound, as a derivative of betulin, may retain this mechanism of action.
SREBP Inhibition Pathway by Betulin Derivatives
Caption: Proposed SREBP inhibition pathway by betulin derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. While direct experimental data for this specific molecule is sparse, the wealth of information on related C-28 modified betulin derivatives strongly suggests its potential as a potent cytotoxic agent. The proposed mechanism of action through the inhibition of the SREBP pathway offers a compelling rationale for its anticancer effects. This technical guide provides a foundational resource to encourage and guide further research into the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogues. Future studies should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to fully elucidate its therapeutic potential.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2020006510A1 - Triterpene amine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
In Vitro Anticancer Profile of 28-Deoxybetulin Methyleneamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
While specific, in-depth public data on the in vitro anticancer effects of 28-Deoxybetulin methyleneamine is limited, this technical guide synthesizes available information on related betulin (B1666924) derivatives to provide a potential framework for its mechanism of action. The primary source identifying this compound is patent WO2020006510A1, which focuses on the antiretroviral properties of novel triterpene amine derivatives.[1] Anticancer activities, while not the central claim of the patent, are often explored for such compounds. This guide, therefore, draws parallels from the broader class of C-28 modified betulin analogues to infer potential anticancer characteristics.
Quantitative Cytotoxicity Data (Hypothetical Framework)
Due to the absence of specific public data for this compound, the following table is a representative template based on typical cytotoxicity assays for betulin derivatives. Researchers initiating studies on this compound would aim to populate such a table.
| Cell Line | Histology | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available |
| HeLa | Cervical Carcinoma | Data not available | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols (Generalized from Betulin Derivative Studies)
The following are detailed, generalized methodologies for key experiments typically cited in the evaluation of anticancer properties of betulin derivatives.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound for 24 or 48 hours.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways and Experimental Workflows (Inferred)
Based on studies of other C-28 modified betulin derivatives, this compound could potentially induce anticancer effects through the activation of apoptotic pathways and induction of cell cycle arrest.
Caption: Inferred apoptotic signaling pathway for this compound.
The diagram above illustrates a potential mechanism where this compound induces mitochondrial dysfunction and oxidative stress, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. It may also interfere with cell cycle progression, potentially causing arrest at the G2/M phase.
Caption: General experimental workflow for evaluating in vitro anticancer effects.
This workflow outlines the logical progression of experiments, starting from cell culture and treatment, followed by the determination of cytotoxicity (IC50), and then proceeding to more detailed mechanistic studies such as apoptosis and cell cycle analysis.
Conclusion and Future Directions
While direct experimental evidence for the in vitro anticancer effects of this compound is not yet prevalent in the public domain, the extensive research on related C-28 modified betulin derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on conducting the described experimental protocols to generate specific quantitative data for this compound. Elucidating its precise mechanism of action and identifying the specific signaling pathways it modulates will be crucial for its further development as a therapeutic candidate. The information presented in this guide serves as a foundational framework for researchers embarking on the study of this novel betulin derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 28-Deoxybetulin methyleneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Deoxybetulin methyleneamine, a synthetic derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), is a compound of increasing interest in medicinal chemistry. As a structural analogue of betulin, which is a known inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) processing, this compound holds potential for therapeutic applications in metabolic diseases, oncology, and virology.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis, based on established methods for related betulin derivatives. Furthermore, this document elucidates the anticipated mechanism of action through the SREBP signaling pathway.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data for the target compound and its parent compound, betulin, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3β,17β)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol | Chem-Impex |
| CAS Number | 1025068-94-3 | [1] |
| Molecular Formula | C₃₁H₅₃NO | [1] |
| Molecular Weight | 455.77 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Table 2: Physicochemical Properties of Betulin (Parent Compound)
| Property | Value | Source |
| CAS Number | 473-98-3 | Sigma-Aldrich |
| Molecular Formula | C₃₀H₅₀O₂ | |
| Molecular Weight | 442.72 g/mol | |
| Melting Point | 252-255 °C | |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available. However, based on the synthesis of other betulin amine and amide derivatives, the following protocols can be proposed.
Proposed Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process starting from betulin. A plausible synthetic route is outlined below.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound from betulin.
Step 1: Oxidation of Betulin to Betulinaldehyde
-
Reagents: Betulin, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM) as solvent.
-
Procedure: Betulin is dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). PCC or DMP is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield betulinaldehyde.
Step 2: Reductive Amination to Yield this compound
-
Reagents: Betulinaldehyde, Ethylamine (or its hydrochloride salt), Sodium triacetoxyborohydride (B8407120) or Sodium cyanoborohydride, 1,2-Dichloroethane (DCE) or Methanol (B129727) as solvent.
-
Procedure: Betulinaldehyde and ethylamine are dissolved in the chosen solvent. A reducing agent such as sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature. The progress is monitored by TLC. After completion, the reaction is worked up by washing with aqueous solutions and extracting the product into an organic solvent. The final product, this compound, is purified by column chromatography or recrystallization.
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the synthesized this compound.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Spectral Features: Signals corresponding to the triterpene backbone, a characteristic signal for the vinylic protons of the isopropenyl group, and new signals corresponding to the methylene (B1212753) and amine protons of the C-28 side chain.
-
Expected ¹³C NMR Spectral Features: Resonances for the 31 carbon atoms of the molecule, with shifts indicative of the lupane (B1675458) skeleton and the C-28 methyleneamine functionality.
2.2.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Column: A reverse-phase C18 column is typically used for betulin and its derivatives.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly employed.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule.
-
Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The retention time and peak area are recorded to assess purity.
Mechanism of Action: SREBP Signaling Pathway
This compound is a derivative of betulin, a known inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[2][3] This pathway is a critical regulator of cellular lipid homeostasis.
SREBP Signaling Pathway and the Role of Betulin Derivatives
Caption: The SREBP signaling pathway and the inhibitory action of betulin derivatives.
Under conditions of low cellular sterols, the SREBP-SREBP Cleavage-Activating Protein (SCAP) complex translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the N-terminal domain of SREBP (nSREBP), which is the active transcription factor. nSREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating the transcription of genes involved in cholesterol and fatty acid biosynthesis.
Betulin has been shown to inhibit the maturation of SREBP by promoting the interaction between SCAP and Insulin-induced gene (Insig) proteins in the ER.[4][5] This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent proteolytic activation. It is hypothesized that this compound, as a derivative of betulin, acts through a similar mechanism to suppress SREBP-mediated gene expression. The introduction of the methyleneamine group at the C-28 position may modulate the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising betulin derivative with potential as a therapeutic agent. While specific physicochemical data and detailed experimental protocols for this particular compound are not yet widely published, this guide provides a framework for its synthesis, analysis, and a clear understanding of its likely mechanism of action based on the well-characterized parent compound. Further research is warranted to fully elucidate the unique properties of this compound and to explore its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide on the 28-Deoxybetulin Methyleneamine SREBP Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis, controlling the synthesis of cholesterol, fatty acids, and triglycerides.[1] The dysregulation of the SREBP pathway is implicated in a range of metabolic disorders, including hyperlipidemia, insulin (B600854) resistance, and atherosclerosis, making it a prime target for therapeutic intervention.[1] Betulin (B1666924), a naturally occurring pentacyclic triterpene, has been identified as an inhibitor of the SREBP pathway.[2][3] 28-Deoxybetulin methyleneamine is a synthetic derivative of betulin. While specific research on this compound is limited in publicly available literature, its mechanism of action is presumed to be similar to that of its parent compound, betulin, which inhibits the maturation of SREBPs.[2][3] This technical guide provides a detailed overview of the SREBP inhibition pathway, with a focus on the mechanism of action of betulin and its derivatives.
The Canonical SREBP Activation Pathway
The SREBP family consists of three isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-1c primarily regulates fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol biosynthesis.[1] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. Their activation is a tightly regulated process involving two key proteins: SREBP Cleavage-Activating Protein (SCAP) and Insulin-Induced Gene (Insig).
Under high sterol conditions, SCAP binds to cholesterol, which induces a conformational change that promotes its interaction with Insig. This SCAP-Insig complex remains in the ER, thus retaining the SREBP precursor. When cellular sterol levels are low, SCAP undergoes a conformational change that leads to its dissociation from Insig. The SCAP-SREBP complex is then free to translocate from the ER to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the mature, N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, it binds to Sterol Regulatory Elements (SREs) on the promoter regions of target genes, activating their transcription and leading to the synthesis of cholesterol and fatty acids.
Mechanism of SREBP Inhibition by Betulin and Derivatives
Betulin has been shown to inhibit the maturation of SREBPs by inducing the interaction between SCAP and Insig. This action mimics the effect of high sterol levels, effectively locking the SCAP-SREBP complex in the ER and preventing its transport to the Golgi for proteolytic activation. By preventing the release of the mature SREBP transcription factor, betulin and its derivatives can effectively suppress the expression of genes involved in lipid biosynthesis.
It is hypothesized that this compound, as a derivative of betulin, follows a similar mechanism of action. The structural modifications in the methyleneamine derivative may influence its potency, bioavailability, or other pharmacokinetic properties, but the core mechanism of stabilizing the SCAP-Insig interaction is likely conserved.
Quantitative Data
| Parameter | This compound | Betulin (Reference) | Notes |
| IC50 (SREBP-1 Cleavage) | Data not available | Half-maximal inhibitory concentration for the cleavage of the SREBP-1 precursor. | |
| IC50 (SREBP-2 Cleavage) | Data not available | Half-maximal inhibitory concentration for the cleavage of the SREBP-2 precursor. | |
| SCAP-Insig Binding Affinity (Kd) | Data not available | Dissociation constant for the binding to the SCAP-Insig complex. | |
| Inhibition of Target Gene Expression (e.g., HMGCR, FASN) | Data not available | Percentage of inhibition of key SREBP target genes at a specified concentration. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the SREBP inhibitory activity of a compound like this compound.
SREBP Cleavage Assay by Western Blotting
This assay directly measures the ability of a compound to inhibit the proteolytic cleavage of SREBP precursors.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HepG2) in a sterol-depleted medium for 24 hours to induce SREBP processing.
-
Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 6-12 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and prepare nuclear and cytoplasmic extracts.
-
Determine the protein concentration of each extract using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the N-terminal fragment of SREBP-1 or SREBP-2.
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity of the mature, nuclear form of SREBP relative to a loading control (e.g., Lamin B1 for nuclear extracts).
-
Plot the percentage of SREBP cleavage inhibition against the compound concentration to determine the IC50 value.
-
SREBP Target Gene Expression Analysis by qRT-PCR
This method assesses the downstream effects of SREBP inhibition by measuring the expression levels of SREBP target genes.
-
Cell Culture and Treatment:
-
Culture cells and treat them with this compound as described in the SREBP cleavage assay.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for SREBP target genes (e.g., HMGCR, FASN, LDLR) and a reference gene (e.g., GAPDH).
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Analyze the dose-dependent effect of the compound on gene expression.
-
Luciferase Reporter Assay for SREBP Transcriptional Activity
This cell-based assay provides a quantitative measure of the transcriptional activity of SREBP.
-
Plasmid Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing SREs in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment and Lysis:
-
After transfection, treat the cells with this compound in a sterol-depleted medium.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in SREBP transcriptional activity relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
Caption: SREBP inhibition by promoting the SCAP-Insig interaction.
Experimental Workflow Diagram
Caption: Workflow for screening and characterizing SREBP inhibitors.
References
Methodological & Application
Synthesis of 28-Deoxybetulin Methyleneamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 28-Deoxybetulin methyleneamine, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Due to the absence of a directly published synthesis route, this protocol outlines a proposed multi-step pathway involving the protection of the C-3 hydroxyl group, oxidation of the C-28 hydroxyl group to an aldehyde, subsequent reductive amination to introduce the methyleneamine functionality, and final deprotection. This protocol is designed to be a practical guide for researchers in medicinal chemistry and drug development interested in the synthesis of novel betulin derivatives.
Introduction
Betulin, a lupane-type triterpene abundantly available from the bark of birch trees, serves as a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The modification of the C-28 position of the betulin backbone is a common strategy to enhance its therapeutic potential. This protocol details a plausible and experimentally grounded synthetic route to this compound, a compound with potential applications in drug discovery. The synthesis involves four key stages: protection of the C-3 hydroxyl, oxidation of the C-28 hydroxyl, reductive amination, and deprotection.
Proposed Synthetic Pathway
The synthesis of this compound from betulin is proposed to proceed through the following four steps:
-
Protection of the C-3 Hydroxyl Group: The C-3 secondary hydroxyl group of betulin is selectively protected as an acetate (B1210297) ester to prevent its reaction in subsequent steps.
-
Oxidation of the C-28 Hydroxyl Group: The primary hydroxyl group at the C-28 position is oxidized to an aldehyde.
-
Reductive Amination: The C-28 aldehyde is converted to a methyleneamine through reaction with an amine source and a reducing agent.
-
Deprotection of the C-3 Hydroxyl Group: The protecting acetyl group at the C-3 position is removed to yield the final product.
Figure 1: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Solvent | Supplier | Purity |
| Betulin | Commercially Available | >95% |
| Acetic Anhydride | Commercially Available | Reagent Grade |
| Pyridine | Commercially Available | Anhydrous |
| Dichloromethane (B109758) (DCM) | Commercially Available | Anhydrous |
| Pyridinium (B92312) chlorochromate (PCC) | Commercially Available | Reagent Grade |
| Celite® | Commercially Available | |
| Ammonium (B1175870) Acetate (NH₄OAc) | Commercially Available | >98% |
| Sodium cyanoborohydride (NaBH₃CN) | Commercially Available | 95% |
| Methanol (B129727) (MeOH) | Commercially Available | ACS Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | >99% |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Step 1: Synthesis of 3-O-Acetylbetulin
-
To a solution of betulin (1.0 eq) in anhydrous pyridine (10 mL/g of betulin) at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 4:1).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Hexanes/EtOAc gradient) to afford 3-O-acetylbetulin as a white solid.
Step 2: Synthesis of 3-O-Acetyl-28-oxobetulin (Betulinaldehyde acetate)
-
To a stirred suspension of pyridinium chlorochromate (PCC) (2.0 eq) and Celite® in anhydrous dichloromethane (DCM) (15 mL/g of PCC), add a solution of 3-O-acetylbetulin (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: Hexanes/EtOAc 4:1).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexanes/EtOAc gradient) to yield 3-O-acetyl-28-oxobetulin as a white solid.
Step 3: Synthesis of 3-O-Acetyl-28-deoxybetulin methyleneamine
-
To a solution of 3-O-acetyl-28-oxobetulin (1.0 eq) in methanol (20 mL/g), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (Eluent: DCM/MeOH 95:5).
-
Quench the reaction by adding water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to obtain 3-O-acetyl-28-deoxybetulin methyleneamine.
Step 4: Synthesis of this compound
-
Dissolve 3-O-acetyl-28-deoxybetulin methyleneamine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC (Eluent: DCM/MeOH 9:1).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (DCM/MeOH gradient) to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | C-3 Acetylation | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 24 | 85-95 |
| 2 | C-28 Oxidation | PCC | DCM | RT | 2-4 | 70-85 |
| 3 | Reductive Amination | NH₄OAc, NaBH₃CN | Methanol | RT | 12-24 | 50-70 |
| 4 | C-3 Deprotection | K₂CO₃ | Methanol/Water | RT | 6-12 | 80-90 |
Experimental Workflow
Figure 2: Overall experimental workflow for the synthesis of this compound.
Conclusion
This document provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. The outlined procedures are based on well-established chemical transformations frequently employed in the modification of the betulin scaffold. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve optimal yields and purity. Standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy, should be used to characterize the intermediates and the final product to confirm their identity and purity. This protocol serves as a foundational guide for the exploration of novel betulin derivatives for potential therapeutic applications.
Application Notes and Protocols for 28-Deoxybetulin methyleneamine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for the specific compound 28-Deoxybetulin methyleneamine in cell culture assays are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its parent compound, betulin (B1666924), and other betulin derivatives. Researchers should use this information as a starting point and perform necessary optimizations for their specific cell lines and experimental conditions.
Introduction
This compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene.[1][2] Like its parent compound, it is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. The primary proposed mechanism of action for betulin and its derivatives is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors regulating lipid homeostasis. Dysregulation of SREBP activity is implicated in various diseases, including cancer and metabolic disorders. These notes provide a general framework for assessing the in vitro efficacy of this compound.
Data Presentation: Cytotoxicity of Betulin Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Betulinic Acid | MCF-7 (Breast Cancer) | Not Specified | ~10 | Not Specified |
| Betulinic Acid | T47D (Breast Cancer) | Not Specified | ~12 | Not Specified |
| Betulinic Acid | MDA-MB-231 (Breast Cancer) | Not Specified | ~15 | Not Specified |
| Betulinic Acid | HeLa (Cervical Cancer) | Not Specified | ~20 | Not Specified |
| Betulinic Acid | A549 (Lung Cancer) | Not Specified | ~25 | Not Specified |
Note: The above values are approximations from various sources on betulinic acid and should be used as a guide only. The actual IC50 of this compound may vary significantly.
Experimental Protocols
Compound Solubilization and Storage
The low aqueous solubility of betulin and its derivatives is a critical experimental challenge.
-
Recommended Solvents:
-
Primary Stock Solution (High Concentration): Dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Working Solutions: Dilute the primary stock solution in a complete cell culture medium to the final desired concentrations. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Storage:
-
Store the solid compound at 4°C.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Betulin Derivatives
The primary proposed mechanism of action for betulin and its derivatives involves the inhibition of the SREBP signaling pathway, which plays a crucial role in lipid metabolism and has been implicated in cancer cell proliferation.
Caption: Proposed SREBP signaling pathway inhibition by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial in vitro assessment of a novel compound like this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for 28-Deoxybetulin Methyleneamine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the study of 28-Deoxybetulin methyleneamine in cancer cell lines. However, a thorough review of publicly available scientific literature and patent databases did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound against various cancer cell lines. The information presented herein is based on the broader understanding of betulin (B1666924) and its derivatives' anticancer properties. The provided protocols are generalized and should be optimized for specific cell lines and experimental conditions. The quantitative data tables include information for structurally related betulin derivatives to serve as a reference.
Introduction
This compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees. Betulin and its derivatives have garnered significant interest in oncology research due to their potential anticancer activities, including the induction of apoptosis, inhibition of tumor growth, and anti-inflammatory properties. These compounds are known to exhibit selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
These application notes provide a framework for investigating the anticancer potential of this compound, focusing on its mechanism of action and effects on cancer cell proliferation, apoptosis, and cell cycle progression.
Potential Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, the anticancer activity of betulin derivatives is often attributed to the induction of apoptosis through the intrinsic mitochondrial pathway. This can involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases. Some betulin derivatives have also been shown to modulate various signaling pathways involved in cell survival and proliferation.
Diagram of a Potential Signaling Pathway
Caption: Putative mitochondrial apoptosis pathway induced by this compound.
Data Presentation: Cytotoxicity of Related Betulin Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various betulin derivatives against a panel of human cancer cell lines. This data is provided for comparative purposes to guide initial dose-ranging studies for this compound.
| Betulin Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Betulinic Acid | A549 | Lung Carcinoma | 10.5 |
| Betulinic Acid | MCF-7 | Breast Adenocarcinoma | 8.2 |
| Betulinic Acid | HeLa | Cervical Carcinoma | 9.7 |
| 28-O-Acetylbetulin | A549 | Lung Carcinoma | > 50 |
| 3,28-Di-O-acetylbetulin | A549 | Lung Carcinoma | 25.3 |
| Betulin-28-oxime | HeLa | Cervical Carcinoma | 15.4 |
Note: The above data is compiled from various scientific publications and should be used as a general guideline. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Experimental Workflow
Caption: Workflow for cell cycle analysis using propidium iodide.
Methodology
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
The provided application notes and protocols offer a robust starting point for the investigation of this compound as a potential anticancer agent. While specific data for this compound is currently limited, the established methodologies for related betulin derivatives will enable researchers to thoroughly characterize its biological activity and mechanism of action in various cancer cell lines. Careful optimization of these protocols for each specific experimental setup is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for the Experimental Use of Betulin Derivatives in Virology
Introduction
Betulin (B1666924) and its derivatives, a class of pentacyclic triterpenoids, have garnered significant interest in the field of virology due to their broad-spectrum antiviral activities.[1][2][3] These compounds, originally isolated from the bark of birch trees, have been chemically modified to enhance their efficacy and explore their mechanisms of action against a variety of enveloped and non-enveloped viruses.[2][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the antiviral potential of betulin derivatives, with a conceptual focus on compounds like 28-Deoxybetulin methyleneamine, which are part of this promising class of molecules. While specific data on this compound is limited, the methodologies described herein are applicable to the broader class of betulin derivatives.
One of the potential mechanisms of action for some betulin derivatives is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that regulate lipid metabolism, and their inhibition has been shown to prevent the replication of viruses such as SARS-CoV-2 by interfering with the cellular lipid rearrangements necessary for viral propagation.[5][6][7]
Data Presentation: Antiviral Activity of Betulin Derivatives
The following table summarizes the reported antiviral activities of various betulin derivatives against a range of viruses. This data is crucial for comparing the potency and spectrum of activity of different compounds.
| Compound/Derivative | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Betulin | HIV-1 | H9 Lymphocyte Assay | 23 | 45 | ~2 | [1] |
| Betulinic Acid | Herpes Simplex Virus Type 2 (HSV-2) | Replication Inhibition | 1.6 | >100 | >62.5 | [8] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | Replication Inhibition | 9.1 | - | - | [9] |
| Betulinic Acid | Sindbis Virus | Replication Inhibition | 0.5 | - | - | [9] |
| Ionic Derivative of Betulinic Acid (Compound 2) | Herpes Simplex Virus Type 2 (HSV-2) | Replication Inhibition | 0.6 | >100 | >166.7 | [8] |
| Ionic Derivative of Betulinic Acid (Compound 5) | Herpes Simplex Virus Type 2 (HSV-2) | Replication Inhibition | 0.9 | >100 | >111.1 | [8] |
| 3-epi-betulin | SARS-CoV-2 | Pseudovirus Entry Assay | <20 | - | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific betulin derivative and virus under investigation.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for differentiating between antiviral activity and general cytotoxicity.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6, A549, Calu-3)
-
Complete cell culture medium
-
96-well microplates
-
Test compound (e.g., a betulin derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer the next day.
-
On the following day, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with medium only (cell control) and medium with the solvent (vehicle control).
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Viral Titer Reduction Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
Test compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed plates with host cells to achieve a confluent monolayer.
-
Prepare serial dilutions of the virus in serum-free medium.
-
In parallel, prepare different concentrations of the test compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the medium containing the test compound for 1-2 hours.
-
Remove the medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.[11]
Materials:
-
Confluent monolayer of host cells
-
High-titer virus stock
-
Test compound
-
Cell culture medium
Procedure:
-
Pre-treatment of cells: Add the compound to the cells for 1-2 hours before infection. After pre-treatment, wash the cells and then infect.
-
Co-treatment: Add the compound and the virus to the cells at the same time.
-
Post-entry treatment: Infect the cells with the virus for 1-2 hours, wash to remove unadsorbed virus, and then add the medium containing the compound at different time points post-infection (e.g., 0, 2, 4, 6 hours).
-
After the appropriate incubation time for one round of viral replication, collect the supernatant or cell lysate.
-
Quantify the viral yield using a plaque assay or RT-qPCR.
-
Inhibition in the pre-treatment phase suggests an effect on viral entry (attachment or fusion). Inhibition in the post-entry phase points towards an effect on intracellular replication steps.
Visualizations
Caption: Workflow for antiviral screening of betulin derivatives.
Caption: Role of the SREBP pathway in viral replication and potential inhibition by betulin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the SREBP pathway prevents SARS-CoV-2 replication and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.vtt.fi [cris.vtt.fi]
- 10. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for 28-Deoxybetulin methyleneamine Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Deoxybetulin methyleneamine is a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). It has been identified as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors regulating cholesterol and fatty acid biosynthesis.[1][2] This mechanism suggests its potential as a therapeutic agent for metabolic diseases and certain types of cancer. However, like its parent compound betulin, this compound is expected to exhibit poor aqueous solubility, which presents a significant challenge for its formulation and bioavailability.[3][4]
These application notes provide a comprehensive guide to potential formulation strategies for this compound, focusing on nanoparticle-based approaches to enhance its solubility and delivery. The protocols detailed below are based on established methodologies for hydrophobic drugs and other betulin derivatives, and are intended to serve as a starting point for the formulation development of this compound.
Mechanism of Action: SREBP Inhibition
Betulin, the parent compound of this compound, inhibits the maturation of SREBPs. It achieves this by binding to the SREBP cleavage-activating protein (SCAP) and promoting its interaction with the Insulin-induced gene (Insig) protein.[1][2][5] This enhanced interaction retains the SCAP-SREBP complex in the endoplasmic reticulum (ER), preventing its translocation to the Golgi apparatus where it would normally be cleaved to its active form.[6] The inhibition of SREBP activation leads to the downregulation of genes involved in cholesterol and fatty acid synthesis.[1][2]
Figure 1: Proposed signaling pathway of SREBP inhibition by this compound.
Data Presentation: Physicochemical and Formulation Properties
Due to the limited publicly available data for this compound, the following tables present expected properties based on its parent compound, betulin, and typical characteristics of nanoparticle formulations. These tables should be populated with experimental data as it becomes available.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Reference Method |
| Molecular Formula | C₃₁H₅₃NO | Mass Spectrometry |
| Molecular Weight | 455.77 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Visual Inspection |
| Aqueous Solubility | < 1 µg/mL (predicted) | HPLC after saturation |
| LogP | > 5 (predicted) | Calculated |
| Melting Point | Not Determined | Differential Scanning Calorimetry (DSC) |
| Storage Conditions | 2-8°C | Manufacturer's Recommendation |
Table 2: Quality Attributes of Nanoparticle Formulations
| Formulation Type | Parameter | Target Range | Analytical Method |
| Polymeric Nanoparticles | Mean Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -30 to +30 mV | Laser Doppler Velocimetry | |
| Encapsulation Efficiency (%) | > 80% | HPLC/UV-Vis Spectroscopy | |
| Drug Loading (%) | 1 - 10% | HPLC/UV-Vis Spectroscopy | |
| Liposomes | Mean Particle Size | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -20 to +20 mV | Laser Doppler Velocimetry | |
| Encapsulation Efficiency (%) | > 70% | HPLC/UV-Vis Spectroscopy | |
| Drug Loading (%) | 0.5 - 5% | HPLC/UV-Vis Spectroscopy |
Experimental Protocols
The following are detailed protocols for the formulation and characterization of this compound nanoparticles and for the evaluation of their biological activity.
Protocol 1: Formulation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol describes the preparation of polymeric nanoparticles encapsulating the hydrophobic drug this compound using the nanoprecipitation (solvent displacement) method.[7][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry.
Figure 2: Experimental workflow for polymeric nanoparticle preparation.
Protocol 2: Formulation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomes containing this compound using the thin-film hydration method, a common technique for encapsulating lipophilic drugs.[9][10]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve 5 mg of this compound, 100 mg of SPC, and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the MLVs, sonicate the suspension using a bath sonicator or a probe sonicator.
-
Extrusion: For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 cycles.
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 3: Characterization of Nanoparticle Formulations
This protocol outlines the key characterization techniques to assess the quality attributes of the prepared nanoparticle formulations.[11][12][13][14]
Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the amount of free drug in the supernatant using a validated HPLC or UV-Vis spectroscopy method.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug and measure its amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes an in vitro drug release study to evaluate the release profile of this compound from the nanoparticle formulations. The dialysis bag method is commonly used for this purpose.[15][16][17][18]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL).
-
Place the container in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh release medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of this compound formulations on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
Materials:
-
Cancer cell line (e.g., a line known to have active lipid metabolism)
-
Complete cell culture medium
-
96-well plates
-
This compound formulations (and free drug as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound formulations, free drug, and empty nanoparticles (as a control). Include untreated cells as a viability control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Figure 3: Experimental workflow for the MTT cell viability assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel polymeric derivatives of betulin with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 13. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 14. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofins.it [eurofins.it]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Biochemical Assays of 28-Deoxybetulin Methyleneamine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Deoxybetulin methyleneamine is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene.[1][2][3] Betulin and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potent anti-inflammatory and anticancer properties.[4][5] This document provides detailed protocols for a selection of key biochemical assays to evaluate the cytotoxic and anti-inflammatory efficacy of this compound. The methodologies described herein are based on established assays for analogous betulin derivatives and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.[6][7][8]
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the typical quantitative data obtained from the biochemical assays described in this document. This structured format allows for a clear comparison of the potency and efficacy of this compound against various cell lines and inflammatory stimuli.
| Assay Type | Cell Line(s) | Parameter Measured | Expected Outcome with Active Compound |
| Cytotoxicity Assay | e.g., MCF-7, A549, HCT-116 | IC₅₀ (µM) | Low IC₅₀ value indicating high cytotoxicity against cancer cells. |
| NF-κB Inhibition | e.g., HEK293, HeLa, Jurkat | % Inhibition | Dose-dependent decrease in NF-κB activity upon stimulation. |
| Pro-inflammatory | e.g., Macrophages (P388D1) | % Reduction | Significant reduction in the secretion of pro-inflammatory cytokines. |
| Enzyme Inhibition | Purified enzyme | IC₅₀ (µM) | Low IC₅₀ value indicating potent inhibition of the target enzyme. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Assessment of NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[15] Its inhibition is a key mechanism for many anti-inflammatory compounds.
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess NF-κB activation, the levels of phosphorylated p65 (the active form) in the nucleus and the degradation of its inhibitor, IκBα, in the cytoplasm are measured.[15][16]
Protocol:
-
Cell Treatment: Seed cells (e.g., HeLa or Jurkat) and grow to 70-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.[16]
-
Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[16][17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.[16][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-p65 and IκBα to the loading control.[16]
Principle: This assay utilizes a reporter gene (luciferase) under the control of NF-κB response elements.[18][19] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase.[20] The resulting luminescence is measured and is proportional to NF-κB activity.[21]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[19][21]
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α or another NF-κB activator.[21]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: NF-κB signaling pathway and the putative inhibitory action of this compound.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. novusbio.com [novusbio.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 28-Deoxybetulin methyleneamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Deoxybetulin methyleneamine is a synthetic derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Betulin and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] this compound, with the molecular formula C₃₁H₅₃NO and a molecular weight of 455.77, is noted for its potential as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors in lipid metabolism.[5][6][7][8][9] This document provides detailed application notes and protocols for the structural elucidation and analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure
IUPAC Name: (3β,17β)-17-(2-aminoethyl)-28-norlup-20(29)-en-3-ol
Chemical Formula: C₃₁H₅₃NO
Molecular Weight: 455.77 g/mol
CAS Number: 1025068-94-3
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the known spectral data of betulin and its C-28 modified derivatives.
Predicted ¹H-NMR Data
The ¹H-NMR spectrum is expected to retain the characteristic signals of the betulin backbone with notable changes in the signals corresponding to the C-28 position due to the introduction of the methyleneamine group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.20 | dd | 5.0, 11.0 |
| H-29a | ~4.70 | br s | |
| H-29b | ~4.60 | br s | |
| H₂-N-CH₂ - | ~2.80 - 3.00 | m | |
| -N H₂ | ~1.50 - 2.50 (broad) | br s | |
| Methyls (H-23, H-24, H-25, H-26, H-27, H-30) | ~0.75 - 1.70 | s |
Predicted ¹³C-NMR Data
The ¹³C-NMR spectrum is anticipated to show signals characteristic of the lupane (B1675458) skeleton, with a significant shift for the C-28 carbon, which is now part of a methyleneamine side chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~79.0 |
| C-17 | ~50.0 |
| C-20 | ~150.0 |
| C-28 | ~45.0 |
| C-29 | ~109.0 |
| N-C H₂- | ~42.0 |
Predicted Mass Spectrometry Data
Mass spectrometry of lupane-type triterpenoids often involves fragmentation through the loss of substituents and cleavage of the side chain. While retro-Diels-Alder fragmentation is common for other triterpenoids, it is less favored in the lupane skeleton.
| m/z | Predicted Identity |
| 455.4 | [M]⁺ (Molecular Ion) |
| 438.4 | [M-NH₃]⁺ |
| 426.4 | [M-CH₂NH₂]⁺ |
| 207.2 | Fragment from cleavage of C-ring |
| 189.2 | Characteristic fragment of lupane skeleton |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. These should be optimized based on the specific instrumentation and sample purity.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C-NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D NMR spectra as needed for complete structural assignment using standard pulse programs.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
High-Resolution Mass Spectrometry (HRMS) - ESI-QTOF:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion (m/z 455.4) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe fragmentation patterns.
-
Signaling Pathway and Mechanism of Action
Betulin, the precursor to this compound, is known to inhibit the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[10][11][12] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. The proposed mechanism of action for betulin involves inducing the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig), which retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi for proteolytic activation.[10][11]
SREBP Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 28-Deoxybetulin methyleneamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Deoxybetulin methyleneamine is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpenoid (B12794562).[1][2] Like its parent compound and other related molecules such as betulinic acid, it is under investigation for a variety of biological activities, including potential applications in oncology and as an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[1][3] A significant challenge in the experimental use of this compound and similar triterpenoid derivatives is their inherent low solubility in aqueous solutions, which necessitates careful selection of solvents and dissolution protocols to ensure accurate and reproducible experimental results.[4]
This document provides detailed protocols for the dissolution of this compound for in vitro and in vivo experimental settings, along with a summary of solubility data extrapolated from closely related compounds.
Physicochemical Properties
-
Molecular Weight: 455.76 g/mol [5]
-
Appearance: White to off-white powder[2]
-
Storage: For long-term storage as a solid, it is recommended to store at -20°C for up to 3 years. For short-term storage, 4°C for up to 2 years is acceptable. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Solubility Data
| Solvent | Expected Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15-20 mg/mL | Recommended for preparing high-concentration stock solutions.[6] |
| Dimethylformamide (DMF) | ~15 mg/mL | An alternative to DMSO for stock solutions.[6] |
| Ethanol | ~0.5-1 mg/mL (1% w/v) | Lower solubility than DMSO or DMF.[4][6] |
| Methanol | Low | Generally lower solubility than ethanol.[7] |
| Tetrahydrofuran (THF) | Good | THF is a good solvent for betulinic acid and may be effective for its derivatives.[7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Not recommended for direct dissolution.[6] |
Experimental Protocols
4.1. Preparation of a Concentrated Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 455.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[5]
4.2. Preparation of Working Solutions for Cell-Based Assays
For most cell-based assays, the concentrated DMSO stock solution must be diluted into the cell culture medium. It is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[4]
Procedure:
-
Serial Dilution: Perform serial dilutions of the concentrated stock solution in cell culture medium to achieve the desired final concentrations.
-
Rapid Mixing: When diluting the DMSO stock into the aqueous medium, add the stock solution to the medium while vortexing or pipetting vigorously to prevent precipitation of the compound.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solution to ensure it remains within the tolerated range for your cell line (e.g., if you add 5 µL of a 10 mM stock to 1 mL of medium, the final DMSO concentration is 0.5%).
4.3. Considerations for In Vivo Formulations
Due to its low water solubility, specialized formulations are often required for in vivo administration.[4] While specific protocols for this compound are not established, the following are common approaches for poorly soluble compounds:
-
Suspension in a Vehicle: The compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[5]
-
Co-solvent Systems: A mixture of solvents can be used. For example, a solution of 10% DMSO and 90% corn oil has been used for similar compounds.[5]
-
Use of Surfactants: Formulations with Tween 80 or other biocompatible surfactants can improve solubility and bioavailability.[4]
It is imperative to conduct formulation and stability studies to develop a suitable and safe formulation for in vivo experiments.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Hypothetical signaling pathway for SREBP inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Betulin衍生物 | MCE [medchemexpress.cn]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Others 16 | 1025068-94-3 | Invivochem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: In Vivo Evaluation of 28-Deoxybetulin methyleneamine for Anti-Inflammatory Activity
Introduction
Betulin and its derivatives are pentacyclic triterpenoids known for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] A primary mechanism for their anti-inflammatory effect involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2][3] 28-Deoxybetulin methyleneamine is a novel synthetic derivative of betulin, hypothesized to possess enhanced anti-inflammatory efficacy. These application notes provide a comprehensive in vivo experimental design to characterize the anti-inflammatory properties, safety profile, and pharmacokinetic behavior of this novel compound. The primary model utilized is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which mimics the acute inflammatory response seen in bacterial infections and sepsis.[4]
Core Objectives
-
To determine the acute oral toxicity and establish a preliminary safety profile of this compound.
-
To evaluate the in vivo anti-inflammatory efficacy by measuring its effect on pro-inflammatory cytokine production in an LPS-challenge model.
-
To characterize the single-dose pharmacokinetic profile of the compound following intravenous and oral administration.
Experimental Design and Protocols
Part 1: Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute toxicity of this compound after a single oral dose and to classify the substance based on the Globally Harmonised System (GHS).[5][6][7]
Animal Model:
-
Species: Mus musculus (BALB/c strain)
-
Sex: Female (nulliparous and non-pregnant)[6]
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: Minimum of 7 days
Protocol:
-
Animal Housing: Animals are housed in standard cages under controlled conditions (22±3°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[8]
-
Dosing Procedure: A stepwise procedure is used, starting with a dose of 300 mg/kg.[8] Three female mice are used for each step. The compound is formulated in a vehicle (e.g., 0.5% Carboxymethylcellulose).
-
Administration: The calculated dose volume is administered as a single dose via oral gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Intense observation occurs for the first 4 hours post-dosing and daily thereafter for 14 days.[8]
-
Endpoint: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to gross necropsy.
Part 2: Anti-Inflammatory Efficacy in LPS-Induced Systemic Inflammation Model
Objective: To assess the ability of this compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, following an inflammatory challenge with LPS.[9][10][11]
Animal Model:
-
Species: Mus musculus (BALB/c strain)
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 22-28 g
-
Acclimatization: Minimum of 7 days
Protocol:
-
Group Allocation: Animals are randomly assigned to the experimental groups outlined in Table 2.
-
Compound Administration: Test compound (this compound at 10, 30, and 100 mg/kg), vehicle, or positive control (Dexamethasone, 5 mg/kg) is administered via oral gavage.
-
Inflammation Induction: One hour after compound administration, inflammation is induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 1 mg/kg.[12][13] The sham group receives a saline injection.
-
Sample Collection: 90 minutes after the LPS injection, animals are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.
-
Cytokine Analysis: Plasma is separated by centrifugation. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Part 3: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters, including bioavailability, of this compound after a single intravenous and oral dose.[14][15][16]
Animal Model:
-
Species: Mus musculus (BALB/c strain)
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 22-28 g
-
Acclimatization: Minimum of 7 days
Protocol:
-
Group Allocation: Animals are divided into two main groups for Intravenous (IV) and Oral (PO) administration.
-
Dose Administration:
-
IV Group: A single bolus dose of 2 mg/kg is administered via the tail vein. The compound is formulated in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
PO Group: A single dose of 10 mg/kg is administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (~50 µL) are collected from 3-4 mice per time point.[14][17]
-
IV Timepoints: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Timepoints: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Plasma is harvested and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.[15]
Data Presentation (Hypothetical Data)
Table 1: Acute Oral Toxicity Study Results (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | GHS Classification |
|---|---|---|---|---|
| 300 | 3 | 0/3 | No signs of toxicity observed | Potentially Category 5 or Unclassified |
| 2000 | 3 | 0/3 | No signs of toxicity observed | Potentially Category 5 or Unclassified |
Table 2: Efficacy Study Experimental Groups
| Group | Treatment | Dose (mg/kg) | Route | N |
|---|---|---|---|---|
| 1 | Sham (Saline) | - | i.p. | 8 |
| 2 | Vehicle + LPS | - | p.o. / i.p. | 8 |
| 3 | Dexamethasone + LPS | 5 | p.o. / i.p. | 8 |
| 4 | Compound (Low) + LPS | 10 | p.o. / i.p. | 8 |
| 5 | Compound (Mid) + LPS | 30 | p.o. / i.p. | 8 |
| 6 | Compound (High) + LPS | 100 | p.o. / i.p. | 8 |
Table 3: Effect on Plasma Cytokine Levels (Hypothetical Data)
| Group | Treatment | TNF-α (pg/mL) ± SEM | % Inhibition | IL-6 (pg/mL) ± SEM | % Inhibition |
|---|---|---|---|---|---|
| 1 | Sham | 45.2 ± 5.1 | - | 28.5 ± 4.3 | - |
| 2 | Vehicle + LPS | 2150.7 ± 180.4 | 0% | 3540.1 ± 255.6 | 0% |
| 3 | Dexamethasone + LPS | 485.3 ± 55.2 | 77.4% | 670.8 ± 78.9 | 81.1% |
| 4 | Compound (10 mg/kg) + LPS | 1655.1 ± 150.8 | 23.0% | 2798.6 ± 210.3 | 20.9% |
| 5 | Compound (30 mg/kg) + LPS | 1140.6 ± 112.9 | 46.9% | 1876.3 ± 195.1 | 47.0% |
| 6 | Compound (100 mg/kg) + LPS| 690.2 ± 88.7 | 67.9% | 955.8 ± 101.4 | 73.0% |
Table 4: Single-Dose Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| AUC₀-inf (ng·h/mL) | 1250 | 3100 |
| Cmax (ng/mL) | 980 (C₀) | 450 |
| Tmax (h) | 0.083 | 2.0 |
| t½ (h) | 3.5 | 4.1 |
| CL (mL/h/kg) | 1600 | - |
| Vdss (L/kg) | 5.1 | - |
| F (%) | - | 49.6% |
AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Visualizations
Caption: Workflow for the LPS-induced anti-inflammatory efficacy study.
Caption: Hypothesized mechanism via inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 12. Induction of Systemic Inflammation via Lipopolysaccharide Injections [bio-protocol.org]
- 13. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 15. benchchem.com [benchchem.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pk/bio-distribution | MuriGenics [murigenics.com]
Application Notes and Protocols for the Delivery of 28-Deoxybetulin Methyleneamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and administration of 28-Deoxybetulin methyleneamine, a promising derivative of betulin (B1666924), in various animal models. As a sterol regulatory element-binding protein (SREBP) inhibitor, this compound holds potential for research in cancer and inflammatory diseases.[1][2] However, its inherent hydrophobicity presents a significant challenge for in vivo delivery.[3][4] This document outlines suitable delivery methods, detailed experimental protocols, and formulation strategies to overcome its poor aqueous solubility.
Physicochemical Properties and Formulation Considerations
This compound is a white to off-white powder with a molecular formula of C₃₁H₅₃NO and a molecular weight of 455.77.[2] Like its parent compound, betulin, it is characterized by low solubility in water and nonpolar organic solvents.[3][5] However, it exhibits better solubility in polar organic solvents such as ethanol, acetone, and chloroform.[3][6] The poor water solubility of betulin and its derivatives is a major hurdle for achieving adequate bioavailability in in vivo studies.[4]
Effective formulation strategies for hydrophobic compounds like this compound aim to enhance their solubility and absorption. Based on successful approaches for similar betulin derivatives, the following formulation strategies are recommended.[1][4][7]
| Formulation Strategy | Components | Rationale |
| Co-solvent Systems | Ethanol, DMSO, Tween-80, Water | Utilizes a mixture of water-miscible organic solvents and surfactants to dissolve the compound.[4] |
| Lipid-Based Formulations | Corn oil, Polyethylene glycol (PEG), Liposomes, Nanostructured Lipid Carriers (NLCs) | The compound is dissolved or suspended in lipids, which can enhance absorption through the lymphatic system.[1][4] |
| Nanoformulations | Polymeric nanoparticles, Lipid nanoparticles | Reduces particle size to the nanometer range, increasing the surface area for dissolution and improving bioavailability.[1] |
| Topical Formulations | Oleogels | Suitable for localized delivery to the skin, where the compound is incorporated into a gelled oil base.[8][9] |
SREBP Signaling Pathway
This compound is an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. This pathway is a critical regulator of cellular lipid homeostasis. The diagram below illustrates the key steps in the SREBP activation process, which this compound is expected to inhibit.
References
- 1. Delivery and Metabolic Fate of Doxorubicin and Betulin Nanoformulations In Vivo: A Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleogel Formulations for the Topical Delivery of Betulin and Lupeol in Skin Injuries—Preparation, Physicochemical Characterization, and Pharmaco-Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 28-Deoxybetulin Methyleneamine in Melanoma Research
Application Note ID: AN-DBM-001
Version: 1.0
Introduction
28-Deoxybetulin methyleneamine is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene.[1][2][3] Betulin and its derivatives have garnered significant interest in oncology research due to their potential anti-cancer properties.[4] This compound is identified as a potential inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid metabolism.[1][2][3] Emerging evidence suggests that aberrant lipid metabolism is a hallmark of cancer, including melanoma, making SREBPs attractive therapeutic targets. This document outlines the potential applications and detailed experimental protocols for investigating the efficacy of this compound as an anti-melanoma agent.
Principle
The proposed anti-melanoma activity of this compound is predicated on its potential to inhibit SREBP signaling. In cancer cells, upregulated lipogenesis, regulated by SREBPs, provides essential building blocks for rapid cell proliferation and membrane synthesis. By inhibiting SREBP, this compound may disrupt these processes, leading to cell growth arrest and apoptosis. Furthermore, crosstalk between metabolic pathways and key oncogenic signaling cascades, such as the MAPK and PI3K/Akt pathways, suggests that inhibiting SREBP could have broader effects on melanoma cell survival and proliferation.
Hypothetical Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on melanoma cells. These values are for illustrative purposes and should be determined experimentally.
Table 1: Cytotoxicity of this compound in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) after 72h |
| A375 (BRAF V600E) | 15.2 |
| SK-MEL-28 (BRAF V600E) | 18.5 |
| MeWo (WT BRAF) | 25.8 |
Table 2: Induction of Apoptosis in A375 Cells by this compound
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 5.3 |
| This compound | 10 | 22.7 |
| This compound | 20 | 45.1 |
Table 3: Effect of this compound on MAPK Signaling Pathway Proteins in A375 Cells
| Treatment (20 µM, 24h) | p-ERK/total ERK (relative fold change) | p-MEK/total MEK (relative fold change) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| This compound | 0.45 | 0.52 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed melanoma cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of MAPK Signaling Pathway
This protocol is for assessing the effect of this compound on key proteins in the MAPK pathway.
Materials:
-
Melanoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed melanoma cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Proposed mechanism of action and signaling pathway.
References
- 1. This compound | Others 16 | 1025068-94-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Influence of betulin and 28-O-propynoylbetulin on proliferation and apoptosis of human melanoma cells (G-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-28 Position Modification of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical modification of the C-28 position of betulin (B1666924) and its derivatives. The C-28 position, a primary hydroxyl group in betulin and a carboxylic acid in betulinic acid, is a key site for structural modifications to enhance the pharmacological properties of these pentacyclic triterpenoids. Modifications at this position have been shown to improve aqueous solubility, enhance cytotoxic potency against cancer cell lines, and modulate anti-viral activity.[1][2]
Key Modification Strategies at the C-28 Position:
-
Esterification: The formation of ester linkages at the C-28 hydroxyl group of betulin or the C-28 carboxylic acid of betulinic acid is a widely employed strategy to synthesize derivatives with improved bioactivity.[3][4]
-
Amidation: The synthesis of amides from the C-28 carboxylic acid of betulinic acid is a common approach to introduce diverse functionalities and improve the pharmacological profile of the parent compound.[1][5]
-
Hydrazone Synthesis: The introduction of hydrazide-hydrazone moieties at the C-28 position can lead to derivatives with significant cytotoxicity.[6]
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile method for attaching various molecular entities to the C-28 position, enabling the creation of complex derivatives.[2][7][8]
Below are detailed protocols for some of the most common and effective methods for modifying the C-28 position of betulin derivatives.
General Workflow for C-28 Modification of Betulin
Caption: General workflow for the modification of the C-28 position of betulin.
Protocol 1: Esterification of the C-28 Hydroxyl Group of Betulin
This protocol describes the selective esterification of the primary hydroxyl group at the C-28 position of betulin. Due to the higher reactivity of the primary hydroxyl group at C-28 compared to the secondary hydroxyl group at C-3, selective acylation can be achieved.[3][9]
Workflow for C-28 Esterification of Betulin
Caption: Workflow for the selective esterification of the C-28 hydroxyl group of betulin.
Materials:
-
Betulin
-
Appropriate carboxylic acid, acid anhydride, or acyl chloride
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve betulin (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Add the corresponding carboxylic acid (1.2 equivalents) and a catalytic amount of DMAP.
-
If using a carboxylic acid, add DCC (1.2 equivalents) to the reaction mixture at 0 °C. If using an acid anhydride or acyl chloride, it can be added directly.
-
Stir the reaction mixture at room temperature for 6-24 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitate (e.g., dicyclohexylurea if DCC is used).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to obtain the pure C-28 ester derivative.[10]
Protocol 2: Amidation of the C-28 Carboxylic Acid of Betulinic Acid
This protocol details the synthesis of amide derivatives of betulinic acid at the C-28 position using a peptide coupling agent. This method is efficient for forming an amide bond between the carboxylic acid of betulinic acid and a primary or secondary amine.[1]
Workflow for C-28 Amidation of Betulinic Acid
Caption: Workflow for the synthesis of C-28 amides of betulinic acid.
Materials:
-
Betulinic acid
-
Appropriate primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve betulinic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the desired amine (1.2 equivalents) and a base such as DIPEA or Et3N (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C-28 amide derivative.
Protocol 3: Synthesis of C-28 Thio-/Semicarbazone Derivatives of Betulin
This protocol outlines a multi-step synthesis to introduce thio- or semicarbazone moieties at the C-28 position of betulin. This involves the protection of the C-3 hydroxyl group, selective deprotection of the C-28 hydroxyl group, oxidation to an aldehyde, and subsequent condensation with a thio-/semicarbazide (B1199961).[10]
Procedure:
-
Acetylation of Betulin: Acetylate both hydroxyl groups of betulin using acetic anhydride in pyridine with a catalytic amount of DMAP. The reaction is typically stirred at room temperature for 6 hours.[10]
-
Selective Deacetylation at C-28: The resulting 3,28-diacetyl-betulin is then selectively deacetylated at the C-28 position using titanium(IV) isopropoxide in isopropyl alcohol at 85 °C for 5 hours.[6][10]
-
Oxidation of C-28 Hydroxyl to Aldehyde: The 3-O-acetyl-betulin is oxidized to the corresponding C-28 aldehyde using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dry dichloromethane.
-
Condensation with Thio-/Semicarbazide: The C-28 aldehyde is then reacted with the appropriate thio- or semicarbazide in a suitable solvent like ethanol (B145695) with a catalytic amount of acid to form the desired thio- or semicarbazone derivative.
-
Deprotection of C-3 Hydroxyl (Optional): The acetyl group at the C-3 position can be removed by hydrolysis if the free hydroxyl group is desired.
Quantitative Data Summary
The following tables summarize the yields and biological activities of some C-28 modified betulin derivatives as reported in the literature.
Table 1: Synthesis Yields of C-28 Modified Betulin Derivatives
| Derivative Type | Starting Material | Key Reagents | Yield (%) | Reference |
| C-28 Ester | Betulin | Acetic Anhydride, Pyridine, DMAP | 80 | [10] |
| C-28 Amide | Betulinic Acid | EDC, HOBt, various amines | 64-86 | [2] |
| C-28 Aldehyde | 3-O-Acetyl-betulin | PCC, DCM | Not Specified | [6][10] |
| C-28 Semicarbazone | C-28 Aldehyde derivative | Semicarbazide | Not Specified | [10] |
| C-28 Thiosemicarbazone | C-28 Aldehyde derivative | Thiosemicarbazide | Not Specified | [10] |
Table 2: Cytotoxic Activity of C-28 Modified Betulin Derivatives
| Compound | Modification at C-28 | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Carboxylic Acid | - | 14.04 - 38.50 | [2] |
| Betulinic Acid Amide (Compound 48) | Nitrogen Heterocycle Amide | Various | 0.33 - 2.45 | [2] |
| Betulin Derivative (8f) | Thiosemicarbazone | MCF-7 | 5.86 ± 0.61 | [10] |
| Betulin Derivative (6i) | Hydrazide-Hydrazone | MCF-7 | 8.87 | [6] |
| Betulin Derivative (6i) | Hydrazide-Hydrazone | HepG2 | 9.27 | [6] |
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental context. All chemical manipulations should be performed in a controlled laboratory setting with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 28-Deoxybetulin methyleneamine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential stability issues of 28-Deoxybetulin methyleneamine when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in DMSO a concern?
This compound is a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). It is investigated for various potential therapeutic applications. DMSO is a common solvent for dissolving and storing small molecules for biological assays due to its excellent solubilizing power. However, the stability of any compound in a solvent is not guaranteed and should be experimentally verified. For this compound, the primary concern revolves around the reactivity of the primary amine group and the potential for oxidation of the betulin scaffold, which could be influenced by the storage conditions and the quality of the DMSO.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of your compound in DMSO stock solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1] The presence of water can facilitate hydrolysis or other degradation pathways of susceptible functional groups.
-
Storage Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[2] Long-term storage at room temperature is generally not recommended.
-
Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, repeated cycling can introduce moisture and potentially degrade sensitive molecules.[3]
-
Light Exposure: Photoreactive compounds can degrade when exposed to light. It is a general best practice to store stock solutions in amber vials or otherwise protected from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible moieties within the molecule.
-
DMSO Quality: The purity of the DMSO is critical. Impurities can react with the dissolved compound.
Q3: My this compound solution in DMSO has changed color. What does this indicate?
A change in color is a visual indicator of a potential chemical change. This could be due to degradation of the parent compound, the formation of new chromophoric species, or a reaction with impurities in the DMSO. If you observe a color change, it is crucial to re-analyze the purity and concentration of your stock solution before use.
Q4: Can this compound react with DMSO?
Under normal storage conditions (i.e., in high-purity, anhydrous DMSO at low temperatures), direct reaction between this compound and DMSO is not expected to be a major degradation pathway. However, under certain conditions, such as in the presence of activating agents (which are not typically present during storage), DMSO can act as an oxidant. Additionally, primary amines can participate in reactions like oxidative coupling in the presence of oxygen and heat, which could be a consideration for long-term storage at elevated temperatures.
Q5: How can I tell if my this compound has degraded in the DMSO stock?
The most reliable way to assess the stability of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard method to determine the purity and concentration of the parent compound and to detect the presence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound precipitates out of DMSO solution upon storage. | - Solution is supersaturated.- Change in storage temperature affecting solubility.- Absorption of water into DMSO, reducing its solvating power. | - Gently warm the solution (e.g., 37°C) and vortex to attempt redissolution.- Prepare a more dilute stock solution.- Use fresh, anhydrous DMSO and ensure storage in a tightly sealed container. |
| Inconsistent results in biological assays using the same stock solution. | - Degradation of the compound over time.- Inaccurate initial concentration due to incomplete dissolution.- Precipitation of the compound upon dilution into aqueous assay media. | - Perform a stability study on your stock solution using HPLC or LC-MS.- Ensure complete dissolution upon preparation of the stock solution (visual inspection, sonication if necessary).- When diluting into aqueous buffers, consider the final DMSO concentration to maintain solubility (typically ≤ 0.5%). |
| Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. | - Compound degradation.- Contamination of the stock solution. | - Identify the degradation products if possible using MS.- Prepare a fresh stock solution using high-purity, anhydrous DMSO and re-analyze.- Review storage conditions and handling procedures. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Amber glass vials with Teflon-lined caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested:
-
-80°C (long-term storage control)
-
-20°C
-
4°C
-
Room temperature (accelerated degradation)
-
-
Protect all samples from light.
-
-
Time Points:
-
Analyze the samples at various time points, for example: T=0 (immediately after preparation), 24 hours, 1 week, 1 month, 3 months, and 6 months.
-
-
Sample Analysis (LC-MS):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a dilution of the stock solution in a suitable solvent (e.g., 50:50 ACN:water) for analysis.
-
Inject the sample onto the LC-MS system.
-
Monitor the peak area of the parent compound (this compound).
-
Analyze for the appearance of any new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition.
-
Quantitative Data Summary
The following table provides a template for summarizing the stability data obtained from the experimental protocol.
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD, n=3) | Appearance of Degradation Peaks (Yes/No) |
| -80°C | T=0 | 100% | No |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -20°C | T=0 | 100% | No |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| 4°C | T=0 | 100% | No |
| 24 hours | |||
| 1 week | |||
| 1 month | |||
| Room Temp. | T=0 | 100% | No |
| 24 hours | |||
| 1 week |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of 28-Deoxybetulin Methyleneamine
Welcome to the technical support center for the synthesis of 28-Deoxybetulin Methyleneamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A plausible and common strategy involves a three-step sequence starting from betulin (B1666924):
-
Selective Protection: Protection of the C-3 hydroxyl group to prevent its participation in subsequent reactions.
-
Oxidation: Oxidation of the C-28 primary hydroxyl group to an aldehyde.
-
Reductive Amination: Conversion of the C-28 aldehyde to the desired methyleneamine group.
-
Deprotection: Removal of the protecting group from the C-3 hydroxyl.
Q2: Why is protection of the C-3 hydroxyl group necessary?
A2: The C-3 secondary hydroxyl group can interfere with the selective oxidation of the C-28 primary hydroxyl group. Protecting it ensures that the oxidation occurs specifically at the desired C-28 position, preventing the formation of di-oxidized or undesired byproducts and simplifying purification.
Q3: What are the common challenges in the reductive amination step?
A3: Common challenges include incomplete conversion of the aldehyde, formation of imine intermediates that are difficult to reduce, and potential side reactions. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired amine.
Q4: How can I confirm the successful synthesis of this compound?
A4: Confirmation should be performed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the aminomethyl group and the overall structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and O-H stretches.
Troubleshooting Guides
Guide 1: Low Yield in the C-3 Protection Step
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient reagent (e.g., acetic anhydride (B1165640), acetyl chloride). | Increase the molar excess of the protecting group reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or extend the reaction time. | |
| Formation of di-protected product | The C-28 hydroxyl group is also protected. | Use a milder protecting group or a more selective protection protocol. For acetylation, carefully control the stoichiometry of the acetylating agent. |
| Difficult purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Guide 2: Inefficient Oxidation of the C-28 Hydroxyl Group
| Issue | Potential Cause | Recommended Solution |
| Low conversion to aldehyde | The oxidizing agent is not active enough. | Consider using a more potent oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation. |
| Degradation of the starting material or product. | Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon). | |
| Over-oxidation to carboxylic acid | The oxidizing agent is too strong. | Use a milder oxidizing agent like Dess-Martin periodinane or perform the reaction under carefully controlled conditions. |
Guide 3: Poor Yield in the Reductive Amination Step
| Issue | Potential Cause | Recommended Solution |
| Aldehyde starting material is unstable | The aldehyde may be prone to degradation or side reactions. | Use the aldehyde immediately after its preparation and purification. |
| Inefficient imine formation | The reaction conditions are not optimal for imine formation. | Adjust the pH of the reaction mixture. For some amines, acidic or basic catalysis may be required. |
| Incomplete reduction of the imine | The reducing agent is not effective. | Use a suitable reducing agent for reductive amination, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). |
| Side reactions | The reducing agent may reduce the aldehyde directly to an alcohol. | Choose a reducing agent that is more selective for the imine over the aldehyde. |
Experimental Protocols
Protocol 1: Selective Protection of the C-3 Hydroxyl Group (Acetylation)
-
Dissolve betulin in a suitable solvent (e.g., pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Oxidation of the C-28 Hydroxyl Group to an Aldehyde
-
Dissolve the C-3 protected betulin in anhydrous dichloromethane.
-
Add an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane) in portions.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Quench the reaction and work up according to the specific protocol for the chosen oxidizing agent.
-
Purify the resulting aldehyde by column chromatography.
Protocol 3: Reductive Amination of the C-28 Aldehyde
-
Dissolve the C-28 aldehyde in a suitable solvent (e.g., methanol (B129727) or 1,2-dichloroethane).
-
Add the amine source (e.g., ammonium (B1175870) acetate (B1210297) or a solution of ammonia (B1221849) in methanol).
-
Stir the mixture for a period to allow for imine formation.
-
Add a reducing agent (e.g., sodium cyanoborohydride) in portions.
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction and perform an appropriate work-up, which may include pH adjustment and extraction.
-
Purify the final product by column chromatography.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Optimizing 28-Deoxybetulin methyleneamine Dosage for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Deoxybetulin methyleneamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic derivative of betulin (B1666924), a naturally occurring triterpene. It is known to be a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids.[2][3] By inhibiting the SREBP pathway, this compound can modulate lipid metabolism, which is a key area of investigation for various diseases, including cancer and metabolic disorders.[4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A definitive starting concentration for the untested this compound is not available in the literature. However, based on studies with other betulin derivatives, a common approach is to perform a dose-response experiment starting from a low nanomolar range and extending to a high micromolar range to determine the optimal concentration for your specific cell line and assay.
For initial cytotoxicity screening, a broad range of concentrations is recommended (e.g., 0.1 µM to 100 µM).[5][6] Based on the results, a narrower, non-toxic concentration range can be selected for functional assays. For instance, some studies on betulin derivatives have utilized concentrations as low as 300 nM for long-term exposure and up to 10 µM for short-term exposure. Other studies have found optimal concentrations for non-cytotoxic effects to be around 10 µg/mL.[6]
Q3: How should I dissolve and store this compound?
Like many betulin derivatives, this compound is expected to be a hydrophobic compound with low water solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For use in cell culture, the stock solution should be serially diluted in the culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
Issue 1: I am observing high variability in my IC50 values for this compound.
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the culture medium after adding the compound. If a precipitate is visible, the compound may be coming out of solution. To address this, you can try lowering the highest concentration used in your assay or preparing fresh dilutions from the stock solution for each experiment. Performing a solubility test in your specific culture medium can also help determine the maximum soluble concentration.[7]
-
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are in the exponential growth phase and that the seeding density is consistent across all wells of your assay plate. Uneven cell distribution can lead to significant variations in results.
-
-
Possible Cause: Variable incubation time.
-
Solution: Optimize and strictly adhere to a fixed incubation time with the compound. The optimal duration can vary between cell lines and should be determined empirically (e.g., 24, 48, or 72 hours).[7]
-
Issue 2: The compound does not seem to have any effect, even at high concentrations.
-
Possible Cause: Low cell permeability.
-
Solution: While betulin derivatives are generally cell-permeable, specific cell lines may have lower uptake. If this is suspected, consider using permeabilization agents, although this is not suitable for all assay types. Alternatively, explore different derivatives of betulin that may have improved bioavailability.
-
-
Possible Cause: The target pathway (SREBP) is not active or critical in your cell model.
-
Solution: Confirm that the SREBP signaling pathway is active in your chosen cell line under your experimental conditions. You can do this by measuring the expression of SREBP target genes (e.g., FASN, HMGCR) using qPCR or by performing a western blot for the cleaved, active form of SREBP.
-
Issue 3: I am observing significant cytotoxicity even at low concentrations.
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a thorough dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.[5]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).[7] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
-
Quantitative Data from Related Betulin Derivatives
The following table summarizes the effective concentrations and cytotoxicities of various betulin derivatives from published literature, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Reference |
| Betulinic Acid | A375 (melanoma), MCF7 (breast cancer) | Cytotoxicity | IC50: 112–353 μM | [4] |
| Betulinic Acid Derivatives | MV4-11 (leukemia), A549 (lung), PC-3 (prostate), MCF-7 (breast) | Antiproliferative | IC50: 2–5 µM for active derivatives | [5] |
| Betulin Derivatives (EB5, ECH147) | Colorectal cancer cell lines | Cytotoxicity (MTT) | 10 µg/mL chosen for further studies | [6] |
| Betulin | NIH/3T3 (fibroblasts) | Cytotoxicity (MTT) | CC50: ~1.95-3.9 µg/mL (after 24-72h) | [8] |
| Betulin Derivatives | P388D1 (macrophages) | Cytotoxicity (MTT) | 0.5 and 2 µM chosen for further studies | [9] |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Also, prepare a 2X vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for SREBP Cleavage
-
Cell Treatment: Treat cells with this compound at non-toxic concentrations for the desired time. Include a positive control (e.g., a known SREBP inhibitor like fatostatin) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminal (cleaved) form of SREBP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative amount of cleaved SREBP in treated versus control samples.
Visualizations
Caption: SREBP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines’ Viability and Their Antioxidant Systems [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 28-Deoxybetulin methyleneamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 28-Deoxybetulin methyleneamine. Below you will find frequently asked questions and troubleshooting guides to help ensure the stability and integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound, like many betulin (B1666924) derivatives, has poor aqueous solubility.[1][2] It is recommended to first prepare a stock solution in an organic solvent.
-
Primary Recommendations: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable choices for creating stock solutions.[1]
-
Aqueous Solutions: For experiments requiring aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1] Be aware that we do not recommend storing aqueous solutions for more than one day due to the risk of hydrolysis and precipitation.[1]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The two primary concerns for the degradation of this compound are hydrolysis of the methyleneamine group and oxidation of the terpene scaffold.
-
Hydrolysis: The methyleneamine functional group (an imine) is susceptible to acid-catalyzed hydrolysis.[3][4] In the presence of water and acid, it can revert to 28-Deoxybetulinone and methylamine. Therefore, maintaining a neutral to slightly basic pH is critical for stability in aqueous media.
-
Oxidation: The pentacyclic triterpene structure, like other terpenes, can be susceptible to oxidation from atmospheric oxygen, especially with prolonged exposure to light or elevated temperatures.[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid compound in a high-purity organic solvent like DMSO. To minimize oxidation, it is good practice to purge the solvent with an inert gas like nitrogen or argon before adding the compound.[1]
Q4: What are the optimal storage conditions for stock solutions?
A4: For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Atmosphere: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and headspace. For ultimate protection against oxidation, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Light: Protect from light by using amber vials or by wrapping the vials in foil.
| Storage Condition | Recommendation | Rationale |
| Solvent | DMSO, Ethanol | High solubility and stability. |
| Temperature | -20°C to -80°C | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Light | Protect from light | Prevents photo-degradation. |
| Aqueous Solutions | Prepare fresh, do not store > 24h | Risk of hydrolysis and precipitation.[1] |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Loss of biological activity in my assay over a short period.
-
Potential Cause: Degradation of the compound, likely due to hydrolysis of the methyleneamine group, especially if your experimental medium is acidic.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your final assay solution. If it is acidic (pH < 7), the methyleneamine group is likely hydrolyzing.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, inert-gas-purged stock solution immediately before your experiment.
-
Stability Test: Perform a time-course experiment. Analyze your compound in the assay medium at different time points (e.g., 0, 2, 4, 8 hours) by HPLC or LC-MS to quantify its degradation.
-
Issue 2: I see a new peak appearing in my HPLC/LC-MS analysis of an aged solution.
-
Potential Cause: This is a strong indicator of degradation. The new peak could be a hydrolysis product (like 28-Deoxybetulinone) or an oxidation product.
-
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Determine the mass of the new peak. If it corresponds to the mass of 28-Deoxybetulinone, hydrolysis is the confirmed cause.
-
Review Storage Conditions: Ensure your stock solutions are stored at or below -20°C, protected from light, and preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Use High-Purity Solvents: Low-quality solvents can contain acidic or oxidative impurities that accelerate degradation.
-
Issue 3: My compound is precipitating out of my aqueous assay buffer.
-
Potential Cause: Betulin derivatives have low aqueous solubility.[1] The concentration of the organic solvent (e.g., DMSO) in your final solution may be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but still compatible with your assay (typically ≤ 0.5%).
-
Solubility Test: Determine the maximum solubility of the compound in your specific buffer system. You may need to slightly increase the co-solvent percentage if your assay allows.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can improve the solubility of hydrophobic compounds.
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for degradation issues.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time.
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your chosen aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phase (e.g., Acetonitrile and Water)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Test Solutions: Create your final test solution by diluting the stock solution into your aqueous buffer to a final concentration of 50 µM. Prepare three separate solutions:
-
Solution A: Your standard buffer (e.g., pH 7.4)
-
Solution B: Your buffer adjusted to an acidic pH (e.g., pH 5.0)
-
Solution C: Your buffer adjusted to a basic pH (e.g., pH 8.5)
-
-
Time Point Zero (T=0): Immediately after preparation, inject 10 µL of each solution into the HPLC system. Record the peak area of the parent compound.
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C). Protect from light.
-
Subsequent Time Points: Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Plot the percentage remaining versus time for each pH condition.
-
This data will help you determine the stability of the compound under your specific experimental conditions.
-
Illustrative Stability Data
The following table presents hypothetical data to illustrate the expected impact of pH on the stability of this compound in an aqueous buffer at 37°C.
| Time (Hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 8.5) |
| 0 | 100% | 100% | 100% |
| 2 | 75% | 98% | 99% |
| 4 | 55% | 96% | 98% |
| 8 | 30% | 92% | 97% |
| 24 | < 5% | 75% | 90% |
Table 2: Illustrative stability data showing the degradation of this compound at different pH values. This is hypothetical data and should be confirmed experimentally.
Visualizations of Degradation and Workflow
Proposed Hydrolysis Pathway
The methyleneamine (imine) functional group is susceptible to acid-catalyzed hydrolysis, which is a common degradation route.
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for stability testing.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 28-Deoxybetulin methyleneamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 28-Deoxybetulin methyleneamine.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my column chromatography purification of this compound resulting in significant peak tailing and poor separation?
A1: Standard silica (B1680970) gel is acidic and strongly interacts with the basic methyleneamine group of your compound. This acid-base interaction leads to several issues:
-
Peak Tailing: The amine sticks to the acidic sites on the silica, causing it to elute slowly and result in broad, tailing peaks.
-
Poor Separation: The strong interaction can mask the separation of your target compound from impurities with similar retention characteristics.
-
Compound Degradation: Prolonged contact with the acidic silica surface can potentially degrade the amine.
-
Yield Loss: Irreversible adsorption of the compound onto the column can lead to lower recovery.
Solutions:
-
Mobile Phase Modification: Add a competing base to your mobile phase to neutralize the acidic silanol (B1196071) groups on the silica surface. A common choice is to add 0.1-1% triethylamine (B128534) (TEA) or ammonia (B1221849) to your solvent system (e.g., Dichloromethane/Methanol).
-
Alternative Stationary Phase: Switch to a different type of chromatography column.
-
Amine-functionalized silica: These columns have a basic surface that repels the amine, leading to improved peak shape and separation.
-
Alumina (B75360) (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: Use a C18 column with a mobile phase at a high pH (e.g., using ammonium (B1175870) bicarbonate buffer at pH 9.5). At a higher pH, the amine is deprotonated and becomes more hydrophobic, leading to better retention and separation on the reversed-phase column.
Q2: I am observing an impurity with a similar polarity to my product that is difficult to remove by column chromatography. What could this impurity be?
A2: Based on a likely synthetic route involving the reductive amination of a betulin-derived aldehyde, the most probable impurity with similar polarity is the unreacted starting aldehyde. Other potential impurities include byproducts from the reducing agent or over-alkylation products.
Troubleshooting Steps:
-
Reaction Optimization: Ensure your reaction has gone to completion to minimize the amount of starting aldehyde. Monitor the reaction by TLC or LC-MS.
-
Derivative Spectroscopy: If the impurity is an aldehyde, you may be able to detect it using specific spectroscopic methods or derivatization reactions that are specific for aldehydes.
-
Alternative Purification: If chromatography is not effective, consider crystallization. The difference in the functional groups between the amine and the aldehyde may allow for selective crystallization.
Q3: My attempts to crystallize this compound have been unsuccessful. What can I do to improve my chances of getting crystals?
A3: Crystallization of high molecular weight, flexible molecules can be challenging. Here are several strategies to try:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Good single solvents for crystallization are those in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures. You can also try anti-solvent crystallization, where you dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble.
-
Control Cooling Rate: Slow cooling of a saturated solution often yields better quality crystals than rapid cooling.
-
Seeding: If you have a small amount of pure crystalline material, you can use it to seed a supersaturated solution to induce crystallization.
-
Salt Formation and Crystallization: A highly effective technique for purifying amines is to form a salt and crystallize the salt. You can react your this compound with an acid like trichloroacetic acid (TCA) to form the corresponding ammonium salt. This salt will have very different solubility properties and may crystallize more readily. After isolating the pure salt, the free amine can be regenerated by treatment with a base.
Q4: How can I confirm the purity of my final product?
A4: A purity of 95% is commonly reported for this compound. To confirm the purity of your purified this compound, you should use a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of organic compounds. Use a suitable column (e.g., C18) and mobile phase to separate your compound from any remaining impurities. The purity can be determined by the relative peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will not only confirm the presence of your desired compound (by its mass) but also help in identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and can also be used to detect impurities if they are present in sufficient quantities.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Data Presentation: Summary of Purification Challenges and Solutions
| Challenge | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| Peak Tailing in Normal Phase Chromatography | Acidic nature of silica gel interacting with the basic amine. | Add 0.1-1% triethylamine or ammonia to the mobile phase. Use an amine-functionalized or alumina column. | Peak symmetry, resolution. |
| Co-elution of Impurities | Unreacted starting aldehyde, reaction byproducts with similar polarity. | Optimize reaction completion. Attempt crystallization. Use high-resolution chromatography (e.g., HPLC). | Reaction progress (TLC, LC-MS), impurity profile by LC-MS. |
| Difficulty in Crystallization | High molecular weight, conformational flexibility, inappropriate solvent system. | Extensive solvent screening, slow cooling, seeding, salt formation and crystallization. | Crystal formation, purity of crystals. |
| Low Product Recovery | Irreversible adsorption on silica gel, degradation of the compound. | Use modified mobile phases or alternative stationary phases. Minimize exposure to acidic conditions. | Overall yield, mass balance. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Modified Mobile Phase
-
Column Preparation: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol). Crucially, add 0.5% (v/v) triethylamine to both the non-polar and polar solvents before preparing your gradient.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
-
Column and Solvent Preparation: Use a C18 flash chromatography column. Prepare a two-solvent mobile phase system:
-
Solvent A: Water with 5 mM ammonium bicarbonate, adjusted to pH 9.5.
-
Solvent B: Acetonitrile (B52724).
-
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol (B129727) or DMF) and load it onto the column.
-
Elution: Start with a low percentage of Solvent B and gradually increase the concentration to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS to identify the pure product.
-
Post-Purification Workup: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize to remove the aqueous buffer.
Protocol 3: Purification via Trichloroacetate Salt Crystallization
-
Salt Formation: Dissolve the impure this compound in a suitable solvent like ethyl acetate. Add 1.1 equivalents of trichloroacetic acid (TCA) and stir. The ammonium salt should precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold ethyl acetate.
-
Recrystallization of the Salt (Optional): If necessary, the salt can be recrystallized from a suitable solvent system to further improve its purity.
-
Regeneration of the Free Amine: Dissolve the purified salt in a suitable solvent (e.g., dichloromethane). Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir until the salt is fully converted back to the free amine.
-
Extraction and Isolation: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Reducing off-target effects of 28-Deoxybetulin methyleneamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of 28-Deoxybetulin methyleneamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound is a synthetic derivative of Betulin.[1][2][3] Betulin itself is known to be an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[1][3] Therefore, the primary intended target of this compound is likely related to the SREBP signaling cascade, which plays a crucial role in lipid metabolism.
Q2: What are off-target effects and why are they a concern when using a novel compound like this compound?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[4] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[4] For a novel derivative like this compound, the off-target profile is often not well-characterized, necessitating careful experimental design and validation.
Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?
Several strategies can be employed to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response study to identify the lowest concentration of this compound that elicits the desired on-target effect.[4] Higher concentrations increase the risk of binding to lower-affinity off-targets.[4]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[4]
-
Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (e.g., key components of the SREBP pathway).[4][5] If the experimental phenotype persists in the absence of the target protein, it is likely due to an off-target effect.[4]
Troubleshooting Guide
Scenario 1: Inconsistent results are observed between different cell lines treated with this compound.
-
Possible Cause: The expression levels of the on-target protein or potential off-target proteins may vary significantly between different cell lines.[4]
-
Troubleshooting Steps:
-
Profile Target Expression: Perform qPCR or western blotting to quantify the expression level of the intended target in each cell line.
-
Assess Off-Target Expression: If known off-targets are suspected, analyze their expression levels as well.
-
Correlate Expression with Phenotype: Determine if there is a correlation between the expression level of the target protein and the observed phenotypic response to the compound.
-
Scenario 2: The observed phenotype does not align with the known function of the SREBP pathway.
-
Possible Cause: The phenotype may be a result of this compound interacting with an unknown off-target.
-
Troubleshooting Steps:
-
Conduct a Kinase Panel Screen: A broad in vitro kinase screen can identify potential off-target kinases.
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique can identify protein targets that are stabilized by the binding of the compound in intact cells, providing evidence of target engagement.[4][6]
-
Affinity Chromatography and Mass Spectrometry: This approach can be used to pull down binding partners of this compound from cell lysates for identification.[6]
-
Quantitative Data Summary
The following tables provide illustrative data for characterizing the on-target and off-target activity of a hypothetical compound with properties similar to this compound.
Table 1: Illustrative Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| On-Target | 50 |
| Off-Target 1 | 1,200 |
| Off-Target 2 | 3,500 |
| Off-Target 3 | >10,000 |
| Off-Target 4 | >10,000 |
Table 2: Illustrative Cellular Activity Profile
| Cell Line | Target Expression (Relative Units) | EC50 (nM) |
| Cell Line A | 1.0 | 100 |
| Cell Line B | 0.2 | 850 |
| Cell Line C | 1.5 | 80 |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation
Objective: To determine the lowest effective concentration of this compound.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with the different concentrations of the compound and include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied.
-
Assay: Perform a relevant assay to measure the on-target effect (e.g., a reporter assay for SREBP activity or a measurement of a downstream biomarker).
-
Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular context.[4]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[4]
-
Heating: Heat the cell lysates to a range of temperatures.[4]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[4]
-
Western Blotting: Analyze the supernatant for the presence of the target protein by western blotting. A stabilized protein will remain in the supernatant at higher temperatures in the presence of the binding compound.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Overcoming cellular resistance to 28-Deoxybetulin methyleneamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 28-Deoxybetulin methyleneamine. All guidance is presented in a practical question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of betulin (B1666924). Betulin and its derivatives are known to act as inhibitors of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[1] SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids.[2] By inhibiting the maturation and activation of SREBPs, these compounds can disrupt lipid metabolism, which is often upregulated in cancer cells to support rapid proliferation. The inhibition is thought to occur by promoting the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig), which retains the SREBP precursor in the endoplasmic reticulum, preventing its activation.[2][3]
Q2: We are observing a lack of cytotoxic effect of this compound on our cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Firstly, the cell line may have intrinsic resistance to the compound. This could be due to low expression of the drug's target or high expression of drug efflux pumps. Secondly, the compound itself may have degraded due to improper storage or handling. It is also possible that the concentration range tested is not optimal for the specific cell line. Finally, experimental conditions such as cell density, incubation time, and media components can influence the outcome.
Q3: Can cellular resistance to this compound develop over time?
A3: Yes, acquired resistance is a common phenomenon in cancer therapy. Continuous exposure of cancer cells to a cytotoxic agent can lead to the selection and growth of a resistant cell population. For compounds like betulin derivatives, resistance can arise from mechanisms such as the upregulation of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, or through alterations in apoptotic signaling pathways.[4][5]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound.
-
Possible Cause 1: Cellular Resistance.
-
Troubleshooting Step: Assess the expression and activity of common multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Experiment: Perform a Rhodamine 123 efflux assay to measure the functional activity of these transporters. A higher efflux of Rhodamine 123 in your experimental cells compared to a sensitive control cell line suggests the involvement of ABC transporters.
-
-
Possible Cause 2: Compound Inactivity.
-
Troubleshooting Step: Verify the integrity and activity of your stock of this compound.
-
Experiment: Test the compound on a known sensitive cell line in parallel with your experimental cells. If it is also inactive in the sensitive line, the compound may be degraded.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Step: Optimize the parameters of your cell viability assay (e.g., MTT assay).
-
Experiment: Vary the cell seeding density, compound incubation time, and concentration range to ensure the assay is performing optimally.
-
Issue 2: Acquired resistance to this compound after prolonged treatment.
-
Possible Cause 1: Upregulation of ABC Transporters.
-
Troubleshooting Step: Investigate if the resistant cells show increased expression and function of ABC transporters.
-
Experiment 1: Use Western blotting to compare the protein levels of P-gp, MRP1, and BCRP in the resistant and parental (sensitive) cell lines.
-
Experiment 2: Co-incubate the resistant cells with this compound and a known inhibitor of the overexpressed ABC transporter (e.g., Verapamil for P-gp, MK571 for MRP1). A decrease in the IC50 value would indicate that transporter activity is contributing to resistance.
-
-
Possible Cause 2: Alterations in Apoptotic Pathways.
-
Troubleshooting Step: Examine the expression of key apoptosis-regulating proteins.
-
Experiment: Perform Western blot analysis for anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak), as well as cleaved caspases (e.g., caspase-3, caspase-9) in both sensitive and resistant cells following treatment. Overexpression of anti-apoptotic proteins in resistant cells could be a mechanism of resistance.
-
-
Possible Cause 3: Changes in the SREBP Pathway.
-
Troubleshooting Step: Assess the status of the SREBP pathway in resistant cells.
-
Experiment: Use Western blotting to analyze the levels of the precursor and mature forms of SREBP-1 and SREBP-2 in both cell lines. Alterations in the processing of SREBPs in resistant cells might indicate a bypass mechanism.
-
Data Presentation
Table 1: Cytotoxicity of Betulin and its Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid | A375 | Melanoma | 154 | [6] |
| Betulinic Acid | MCF7 | Breast Adenocarcinoma | 112 | [6] |
| Betulinic Acid Derivative 5 | A375 | Melanoma | 36 | [6] |
| Betulinic Acid Derivative 5 | MCF7 | Breast Adenocarcinoma | 25 | [6] |
| Betulin | MV4-11 | Leukemia | 18.16 | [7] |
| Betulin Derivative 2b | MV4-11 | Leukemia | 25.04 | [7] |
| Betulin Derivative 3b | MV4-11 | Leukemia | 24.69 | [7] |
| Betulin Derivative 5b | MV4-11 | Leukemia | 20.36 | [7] |
| Betulin | MCF-7 | Breast Cancer | >500 | [8] |
| Betulin | HepG2 | Liver Cancer | >500 | [8] |
| Betulin | HT-29 | Colon Cancer | >500 | [8] |
| Betulin Derivative EB5 | HT29 | Colon Cancer | ~25 | [9] |
| Betulin Derivative ECH147 | HCT116 | Colon Cancer | ~10 | [9] |
Table 2: Reversal of Drug Resistance by Betulin Derivatives.
| Cell Line | Resistant to | Betulin Derivative | Concentration (µM) | Fold Reversal | Reference |
| KB-CV60 (ABCC1-overexpressing) | Vincristine (B1662923) | Betulin | 25 | Not specified, but increased vincristine accumulation | [4] |
| K562/Dox (P-gp overexpressing) | Doxorubicin | Betulin Derivative 6g | 1.56 | 5.37 | [10][11] |
| K562/Dox (P-gp overexpressing) | Doxorubicin | Betulin Derivative 6i | 1.56 | 2.69 | [10][11] |
| KB-C2 (ABCB1 overexpressing) | Paclitaxel | BBA (23-HBA derivative) | Not specified in abstract | Potent reversal in vitro and in vivo | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Rhodamine 123 Efflux Assay
This protocol measures the activity of ABC transporters.
-
Materials:
-
Sensitive and potentially resistant cell lines
-
Culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
ABC transporter inhibitor (e.g., Verapamil)
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
For inhibitor-treated samples, pre-incubate the cells with the ABC transporter inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL to all samples.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C to allow for efflux.
-
Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Immediately place the aliquots on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Compare the fluorescence intensity between sensitive and resistant cells, and in the presence or absence of the inhibitor. Reduced accumulation and/or faster efflux of Rhodamine 123 in resistant cells, which is reversed by the inhibitor, indicates ABC transporter-mediated resistance.
-
Western Blot for Apoptosis and SREBP Pathway Proteins
This protocol is for detecting changes in protein expression related to apoptosis and the SREBP pathway.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-SREBP-1, anti-SREBP-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., GAPDH).[13][14][15]
-
Mandatory Visualizations
Caption: SREBP pathway inhibition by this compound.
Caption: Troubleshooting workflow for reduced compound efficacy.
Caption: Logical relationships for overcoming cellular resistance.
References
- 1. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of ABCC1 Confers Drug Resistance to Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of ABCC1 Confers Drug Resistance to Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines’ Viability and Their Antioxidant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 28-Deoxybetulin methyleneamine by HPLC
Welcome to the technical support center for the HPLC analysis of 28-Deoxybetulin methyleneamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: While a specific validated method for this compound is not widely published, methods for the parent compound, betulin (B1666924), and related structures like betulinic acid can serve as an excellent starting point. A reversed-phase HPLC method using a C18 column is recommended. The mobile phase can consist of a mixture of acetonitrile (B52724) and water. Due to the presence of the methyleneamine group, which is basic, controlling the pH of the mobile phase is crucial to achieve good peak shape. Detection is typically performed at low UV wavelengths, such as 210 nm, as triterpenoid (B12794562) structures lack strong chromophores.[1]
Q2: What are the key challenges in the HPLC analysis of this compound?
A2: The primary challenges stem from the compound's chemical properties. The amine group can cause peak tailing due to interactions with residual silanols on the silica-based column packing.[2] Additionally, the compound's polarity may lead to poor retention on standard C18 columns. Optimizing the mobile phase pH and considering the use of a guard column to protect the analytical column from sample matrix effects are important considerations.[2]
Q3: How can I improve the retention of this compound on a C18 column?
A3: To increase retention of a polar compound like this compound, you can adjust the mobile phase composition. Increasing the proportion of the aqueous component (water) in the mobile phase will generally lead to longer retention times in reversed-phase HPLC. Additionally, for amine compounds, adjusting the mobile phase to a more alkaline pH (e.g., around pH 10) can neutralize the amine, making it less polar and thereby increasing its retention on a C18 column.[2] However, ensure your column is stable at higher pH values.
Q4: What should I do if I observe peak tailing?
A4: Peak tailing for an amine compound like this compound is often caused by secondary interactions with the stationary phase.[2] To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH can protonate the silanol (B1196071) groups on the column, reducing their interaction with the protonated amine. Conversely, a very high pH can deprotonate the silanols.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can saturate the active sites on the column, leading to more symmetrical peaks.
-
Employ a Modern, End-capped Column: Newer generation HPLC columns are better end-capped, reducing the number of free silanol groups and thus minimizing peak tailing for basic compounds.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Retention Times
Caption: Troubleshooting workflow for inconsistent retention times.
Experimental Protocols
Starting HPLC Method for this compound
This protocol is a recommended starting point based on methods for related compounds.[1][3] Optimization will be necessary for your specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent. |
Sample Preparation Protocol
-
Standard Solution: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Extraction (if applicable): For samples from a complex matrix, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]
Data Presentation
The following table summarizes typical HPLC method parameters found in the literature for the analysis of betulin and betulinic acid, which can be used as a reference for developing a method for this compound.
Table 2: Summary of HPLC Methods for Related Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Betulinic Acid | C18 | Acetonitrile:Water (88:12) | 1.0 | 210 | |
| Betulin & Betulinic Acid | C18 | Acetonitrile:Water (86:14) | 1.0 | 210 | [1] |
| Betulinic Acid | C18 | Acetonitrile:Methanol:Acidified Water (pH 2.8) (70:20:10) | 1.0 | 210 | [5] |
| Betulin | C18 | Acetonitrile:Water (85:15) | 1.0 | 210 | [6] |
| Betulinic Acid | C18 | Acetonitrile:Distilled Water (85:15) | 1.0 | 210 | [3] |
Logical Workflow
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.
Caption: A logical workflow for HPLC method development.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. japsonline.com [japsonline.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for betulin derivative synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of betulin (B1666924) derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Oxidation Reactions
Question 1: My oxidation of betulin to betulinic acid is resulting in low yields and a mixture of products. What are the common causes and how can I improve selectivity?
Answer: Low yields and poor selectivity in betulin oxidation are common issues due to the presence of multiple reactive sites: the primary hydroxyl group at C-28, the secondary hydroxyl group at C-3, and the isopropenyl group at C-20(29).[1][2] The formation of byproducts often arises from the non-selective oxidation of these functional groups.
Troubleshooting Steps:
-
Choice of Oxidizing Agent and Support: The choice of oxidant and solid support is critical for selectivity. For instance, using Cr(VI) compounds on an alumina (B75360) support in aqueous acetone (B3395972) can lead to the selective formation of betulonic acid in quantitative yields.[1][3] Conversely, using a silica (B1680970) gel support under similar conditions can selectively yield betulonic aldehyde.[1]
-
Protecting Groups: To avoid unwanted reactions at the C-3 hydroxyl group, consider using protecting groups. A common strategy involves protecting the C-28 hydroxyl group, followed by oxidation of the C-3 hydroxyl, and subsequent deprotection.[4]
-
Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and solvent. For example, a two-step process involving oxidation of betulin with Jones reagent to betulonic acid, followed by selective reduction with NaBH4, is a common method to produce betulinic acid.[5][6][7][8]
-
Catalyst Selection: Gold-supported catalysts have shown promise in the selective oxidation of betulin to its oxo-derivatives. The selectivity can be influenced by the nature of the support and the size of the gold nanoparticles.[2]
Question 2: I am trying to synthesize betulonic acid, but I am getting a mixture of betulonic acid and betulonic aldehyde. How can I favor the formation of the acid?
Answer: The formation of a mixture of betulonic acid and aldehyde suggests that the oxidation of the intermediate aldehyde to the carboxylic acid is incomplete.
Troubleshooting Steps:
-
Reaction Time: Increasing the reaction time can promote the complete oxidation of the aldehyde to the acid. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Oxidant-to-Substrate Ratio: Ensure that a sufficient molar excess of the oxidizing agent is used to drive the reaction to completion.
-
Choice of Support: The choice of solid support can significantly influence the product distribution. Oxidation of betulin with Cr(VI) on an alumina support has been reported to yield betulonic acid as a single product.[1][3] In contrast, using a zeolite support may result in a mixture of the acid and aldehyde.[1][3]
-
Alternative Reagents: Consider a two-step approach where betulin is first oxidized to betulinal, which is then almost quantitatively oxidized to betulinic acid using a different oxidizing agent like potassium permanganate.[9][10]
Section 2: Acylation and Other Modifications
Question 3: My acylation reaction at the C-28 hydroxyl group of betulin is sluggish and gives a low yield. What can I do to improve the reaction?
Answer: While the primary hydroxyl group at C-28 is generally more reactive than the secondary hydroxyl at C-3, steric hindrance and reaction conditions can affect the efficiency of acylation.
Troubleshooting Steps:
-
Catalyst: The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the acylation reaction.[11]
-
Solvent: Ensure the use of a dry, appropriate solvent. Dichloromethane is commonly used for these reactions.[11]
-
Acylating Agent: The choice of acylating agent is important. Acetic anhydride (B1165640) or acyl chlorides in the presence of a base like pyridine (B92270) are commonly employed.[12]
-
Temperature: While some acylations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Question 4: I am attempting a modification on the E-ring of betulin, but I am observing isomerization of the double bond. How can I prevent this?
Answer: Isomerization of the terminal double bond on the E-ring is a common side reaction, especially under acidic conditions.
Troubleshooting Steps:
-
Avoid Strong Acids: Minimize the use of strong acids in your reaction or workup steps.
-
Reaction Conditions: Carry out the reaction under neutral or basic conditions if possible.
-
Protecting Groups: If the desired modification requires conditions that promote isomerization, consider if the double bond can be temporarily protected, although this is a less common strategy.
Section 3: Purification and Characterization
Question 5: I am having difficulty purifying my betulin derivative from the reaction mixture. What are the recommended purification techniques?
Answer: Purification of betulin derivatives can be challenging due to their similar polarities. A combination of techniques is often necessary.
Recommended Purification Methods:
-
Recrystallization: This is a common and effective method for purifying betulin and its derivatives. Solvents such as ethanol, methanol (B129727), and mixtures of chloroform/methanol are frequently used.[13][14]
-
Column Chromatography: Silica gel column chromatography is widely used to separate complex mixtures of betulin derivatives.[13] The choice of eluent system is crucial for achieving good separation.
-
Selective Precipitation: In some cases, impurities like betulinic acid can be removed by precipitation with calcium hydroxide.[13]
Question 6: The NMR spectrum of my synthesized betulin derivative is complex and difficult to interpret. Are there any common pitfalls or resources to help with characterization?
Answer: The complex pentacyclic structure of betulin derivatives can lead to overlapping signals in the NMR spectrum.
Troubleshooting and Resources:
-
2D NMR Techniques: Utilize 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the structural elucidation and assignment of protons and carbons.[4][15]
-
Reference Spectra: Compare your spectra with published data for betulin and known derivatives. Several research articles provide detailed NMR data for various betulin derivatives.[15][16][17]
-
Purity Check: Ensure the purity of your sample, as impurities can significantly complicate the spectrum. Use techniques like HPLC or TLC to assess purity before detailed NMR analysis.[18]
Quantitative Data Summary
Table 1: Comparison of Oxidation Methods for Betulin
| Product | Oxidizing Agent/System | Support/Solvent | Temperature (°C) | Time | Yield (%) | Selectivity | Reference |
| Betulonic Acid | K₂Cr₂O₇–H₂SO₄ | Alumina / Aqueous Acetone | 15–25 | - | 93–98 | High | [1] |
| Betulonic Aldehyde | K₂Cr₂O₇–H₂SO₄ | Silica Gel / Aqueous Acetone | Room Temp. | 30 min | - | 100% | [1] |
| Betulonic Acid & Aldehyde | K₂Cr₂O₇–H₂SO₄ | Zeolites / Aqueous Acetone | Room Temp. | - | - | 2:1 ratio | [1] |
| Betulinic Acid | Jones Reagent (CrO₃/H₂SO₄) then NaBH₄ | Acetone then 2-propanol | - | - | 90 (oxidation), 92 (reduction) | - | [6][8] |
| Betulinic Acid | Biotransformation (A. luteo-virens) | - | - | - | ~9.32 | - | [19] |
| Betulinic Aldehyde | CrO₃ | Silica Gel | - | - | Adequate | High | [9][10] |
| Betulinic Acid | TEMPO–NaClO₂–NaOCl | - | 35 | - | 92 | - | [20] |
Experimental Protocols
Protocol 1: Selective Oxidation of Betulin to Betulonic Acid
This protocol is adapted from a method describing the use of Cr(VI) on an alumina support.[1]
Materials:
-
Betulin
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Alumina (Al₂O₃)
-
Aqueous acetone
Procedure:
-
Prepare the Jones reagent by dissolving K₂Cr₂O₇ in a solution of H₂SO₄ in water.
-
Adsorb the prepared Jones reagent onto alumina.
-
Dissolve betulin in aqueous acetone.
-
Add the oxidant-loaded alumina to the betulin solution at 15–25 °C.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the solid support.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure betulonic acid.
Protocol 2: Two-Step Synthesis of Betulinic Acid from Betulin
This protocol is a generalized procedure based on the common Jones oxidation followed by reduction.[6][8]
Step 1: Oxidation of Betulin to Betulonic Acid
-
Dissolve betulin in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent (CrO₃/H₂SO₄/acetone) to the solution with stirring.
-
Allow the reaction to proceed until TLC analysis indicates the complete consumption of betulin.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude betulonic acid.
Step 2: Reduction of Betulonic Acid to Betulinic Acid
-
Dissolve the crude betulonic acid in a suitable solvent such as 2-propanol or methanol.[6]
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from hot methanol to obtain pure betulinic acid.[6]
Visualizations
Logical Troubleshooting Workflow for Betulin Oxidation
Caption: Troubleshooting workflow for low yield in betulin oxidation.
General Experimental Workflow for Betulinic Acid Synthesis
Caption: Workflow for two-step synthesis of betulinic acid.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. A practical synthesis of betulonic acid using selective oxidation of betulin on aluminium solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective oxidation of betulin for the preparation of betulinic acid, an antitumoral compound [constellation.uqac.ca]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
- 15. Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization [mdpi.com]
- 16. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods of Analysis and Identification of Betulin and Its Derivatives [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
Validation & Comparative
28-Deoxybetulin Methyleneamine vs. Betulinic Acid: A Comparative Cytotoxicity Analysis for Drug Development Professionals
In the landscape of oncological research, natural compounds and their synthetic derivatives represent a promising frontier for the development of novel therapeutics. Among these, the pentacyclic triterpenoid (B12794562) betulinic acid has garnered significant attention for its selective cytotoxicity against a wide array of cancer cell lines. This guide provides a detailed comparison of the cytotoxic profiles of betulinic acid and a specific C-28 amino derivative, 28-deoxybetulin methyleneamine. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of more effective cancer therapies.
Executive Summary
Betulinic Acid: A Profile of a Promising Anti-Cancer Agent
Betulinic acid, a naturally occurring pentacyclic triterpene, has demonstrated selective cytotoxic effects against a variety of tumor cell lines, while often sparing normal cells[1]. Its anti-cancer activity is attributed to the induction of apoptosis through the mitochondrial pathway[2].
Quantitative Cytotoxicity Data for Betulinic Acid
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of betulinic acid against a range of human cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EPG85-257P | Gastric Carcinoma | 2.01 - 6.16 | [2] |
| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96 | [2] |
| HCT116 | Colorectal Carcinoma | ~16.7 (converted from 7.4 µg/mL) | [3] |
| U251MG | Glioblastoma | >15 | [4] |
| U343MG | Glioblastoma | >15 | [4] |
| A375 | Melanoma | ~337 (converted from 154 µg/mL) | [5] |
| MCF7 | Breast Adenocarcinoma | ~247 (converted from 112 µg/mL) | [5] |
| HL-60 | Myeloid Leukemia | ~45.6 (converted from 20.7 µg/mL) @ 24h | [6] |
| HeLa | Cervical Cancer | ~5.5 (converted from 2.5 µg/mL) @ 72h | [6] |
Note: The cytotoxicity of betulinic acid can vary significantly based on the cell line, assay method, and incubation time. The provided values should be considered as indicative of its general potency.
This compound and the Significance of C-28 Modifications
While specific cytotoxicity data for this compound is not publicly available, the scientific literature provides a strong rationale for investigating its potential as a potent anti-cancer agent. Numerous studies have demonstrated that chemical modifications at the C-28 position of the betulinic acid scaffold can lead to a significant enhancement of its cytotoxic activity.
Derivatives featuring amino acid conjugates and various amides at the C-28 position have consistently shown improved water solubility and, in many cases, more potent cytotoxic effects than the parent compound[7][8][9]. For instance, certain C-28 amino acid conjugates of betulinic acid have exhibited enhanced targeted toxicity against human melanoma cells[9]. This suggests that the introduction of an amino group at the C-28 position, as in this compound, is a promising strategy for augmenting the anti-cancer properties of betulinic acid. The lack of published data on this compound highlights a critical knowledge gap and a compelling opportunity for future research.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate compounds like betulinic acid.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate cell survival and IC50 values.
Signaling Pathways and Experimental Workflows
Betulinic Acid-Induced Apoptosis Pathway
Betulinic acid is known to induce apoptosis primarily through the intrinsic mitochondrial pathway.
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
General Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: A standard workflow for in vitro cytotoxicity assessment.
Conclusion
Betulinic acid stands as a well-validated cytotoxic agent against a multitude of cancer cell lines. While a direct, head-to-head comparison with this compound is currently precluded by a lack of publicly available data for the latter, the existing body of research on C-28 modified betulinic acid derivatives strongly suggests that this compound holds significant potential as a potent cytotoxic compound. The data presented in this guide underscores the importance of betulinic acid as a foundational molecule in the development of new anti-cancer drugs and highlights the urgent need for experimental investigation into the cytotoxic properties of this compound to fully elucidate its therapeutic promise. Drug development professionals are encouraged to consider the synthesis and evaluation of this and other novel C-28 amino derivatives of betulinic acid in their research pipelines.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation | MDPI [mdpi.com]
Comparative Analysis of 28-Deoxybetulin Methyleneamine and Other Triterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 28-Deoxybetulin methyleneamine and other prominent triterpenoids, including betulinic acid, lupeol, oleanolic acid, and ursolic acid. This document summarizes key performance data, details experimental protocols for evaluation, and visualizes relevant signaling pathways to aid in drug discovery and development.
Triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological properties. Among these, derivatives of betulin (B1666924), such as this compound, are being explored for their potential therapeutic applications. This guide offers a comparative look at the cytotoxic, anti-inflammatory, and antiviral activities of this compound alongside its more extensively studied counterparts.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of the selected triterpenoids. The data, presented as IC50 values (the concentration at which 50% of the biological activity is inhibited), has been compiled from various studies to provide a comparative overview. It is important to note that direct comparative studies involving this compound are limited, and the presented data is based on available research.
Table 1: Comparative Cytotoxicity of Triterpenoids (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Me-45 (Melanoma) | >10 | [1] |
| Betulinic Acid | G-361 (Melanoma) | >10 | [1] |
| Betulinic Acid | EPP85-181P (Pancreatic) | 3.13 - 7.96 | [2] |
| Betulinic Acid | 257P (Gastric Carcinoma) | 2.01 - 6.16 | [2] |
| Betulin | EPP85-181P (Pancreatic) | 21.09 - 26.5 | [2] |
| Betulin | 257P (Gastric Carcinoma) | 10.97 - 18.74 | [2] |
| Betulinic Acid Derivative (EB5) | HT29 (Colorectal Cancer) | More sensitive than cisplatin | [3] |
| Betulin Derivative (with Lysine) | Me-45 (Melanoma) | 2.456 | [1] |
| Betulin Derivative (with Ornithine) | Me-45 (Melanoma) | 2.465 | [1] |
Note: Data for this compound, Lupeol, Oleanolic Acid, and Ursolic Acid from direct comparative studies were not available in the initial search.
Table 2: Comparative Anti-inflammatory Activity of Triterpenoids (IC50, µM)
| Compound | Assay | IC50 (µM) | Reference |
| Betulinic Acid | Pancreatic Lipase Inhibition | 15.83 - 21.10 | [4] |
| Ursolic Acid | Pancreatic Lipase Inhibition | 15.83 - 21.10 | [4] |
| Betulinic Acid | hACAT-2 Inhibition | 28.8 | [4] |
Note: This table reflects inhibitory concentrations related to inflammation-associated enzymes. Direct comparative IC50 values for anti-inflammatory activity in cellular assays were not consistently available across all compounds in the initial search.
Table 3: Comparative Antiviral Activity of Triterpenoids (IC50, µM)
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | HSV-2 | Vero | 1.6 | [5] |
| Ionic Betulinic Acid Derivative (2) | HSV-2 | Vero | 0.6 | [5] |
| Ionic Betulinic Acid Derivative (5) | HSV-2 | Vero | 0.9 | [5] |
| Betulinic Acid | Sindbis Virus | - | 0.5 | [6] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus | - | 9.1 | [6] |
| Betulin | Semliki Forest Virus | Huh-7 | 45 | [7] |
| Betulin Derivative (10d) | HSV-1 | - | 17.2 | [8] |
| Betulin Derivative (3) | BEV | A549 | 1.73 | [9] |
| Betulin Derivative (3) | HAdV-5 | A549 | 2.59 | [9] |
Note: Data for this compound, Lupeol, Oleanolic Acid, and Ursolic Acid from direct comparative antiviral studies were not available in the initial search.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are foundational for the assessment of the biological activities of triterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, betulinic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO:Ethanol 1:2) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assessment: LPS-Induced Nitric Oxide Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. The IC50 value is determined from the dose-dependent inhibition of NO production.
Antiviral Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an infectious virus and to assess the antiviral activity of a compound.
-
Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Plaque Formation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by some of the discussed triterpenoids and a general experimental workflow.
References
- 1. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 2. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines’ Viability and Their Antioxidant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity [mdpi.com]
Validating the Anticancer Target of 28-Deoxybetulin methyleneamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Deoxybetulin methyleneamine is a synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene found in the bark of birch trees.[1][2][3] Betulin and its derivatives have garnered significant interest in oncology for their potential anticancer properties. This guide aims to validate the probable anticancer target of this compound by comparing its parent compound, betulin, with another well-characterized anticancer agent targeting a similar pathway, Fatostatin. The primary proposed mechanism of action for betulin-related compounds is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of lipid metabolism, which is often dysregulated in cancer cells.[4]
Disclaimer: To date, specific experimental data on the anticancer activity and direct target validation of this compound is not available in the peer-reviewed scientific literature. Therefore, this guide provides a comparative analysis based on its parent compound, betulin, to infer its likely mechanism of action and potential efficacy. Further experimental validation of this compound is warranted.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of betulin and Fatostatin against various cancer cell lines. This data provides a benchmark for the potential efficacy of novel betulin derivatives like this compound.
Table 1: In Vitro Cytotoxicity of Betulin and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulin | MCF-7 | Breast Cancer | 8.32 - 20 | [5] |
| Betulin | Bcap-37 | Breast Cancer | <20 | [5] |
| Betulin | DLD-1 | Colon Cancer | 6.6 | [5] |
| Betulin | HT-29 | Colon Cancer | 4.3 | [5] |
| Betulin | HepG2 | Liver Cancer | 22.8 | [5] |
| Betulin | Ovarian Cancer (primary cells) | Ovarian Cancer | 2.8 - 3.4 | [5] |
| Betulin | Cervical Carcinoma (primary cells) | Cervical Cancer | 2.8 - 3.4 | [5] |
| Betulin | Glioblastoma (primary cells) | Brain Cancer | 2.8 - 3.4 | [5] |
| Betulinic Acid | 257P (drug-sensitive) | Gastric Carcinoma | 6.16 | [6] |
| Betulinic Acid | 257RNOV (drug-resistant) | Gastric Carcinoma | 2.01 | [6] |
| Betulinic Acid | 181P (drug-sensitive) | Pancreatic Carcinoma | ~5 | [6] |
| Betulinic Acid | 181RDB (drug-resistant) | Pancreatic Carcinoma | ~2.5 | [6] |
Table 2: In Vitro Cytotoxicity of Fatostatin
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fatostatin | LNCaP | Prostate Cancer | ~5 | [7] |
| Fatostatin | C4-2B | Prostate Cancer | ~7.5 | [7] |
| Fatostatin | Ishikawa | Endometrial Cancer | 17.96 (72h) | [8] |
| Fatostatin | HEC-1A | Endometrial Cancer | 4.53 (72h) | [8] |
| Fatostatin | HeLa | Cervical Cancer | ~10 | [9] |
| Fatostatin | SH-SY5Y | Neuroblastoma | ~15 | [9] |
| Fatostatin | U2OS | Osteosarcoma | ~12 | [9] |
Signaling Pathways and Mechanism of Action
The primary anticancer target of betulin and likely, by extension, this compound, is the SREBP pathway. SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis, processes crucial for the rapid proliferation of cancer cells.
SREBP Activation Pathway and Inhibition
The following diagram illustrates the SREBP activation pathway and the points of inhibition by Betulin and Fatostatin.
Caption: SREBP activation pathway and points of inhibition.
Betulin enhances the interaction between SCAP and Insig, retaining the SREBP-SCAP complex in the endoplasmic reticulum and preventing its transport to the Golgi for activation.[10] Fatostatin also binds to SCAP to inhibit this transport, albeit through a potentially different mechanism.[10] This blockade of SREBP activation leads to the downregulation of lipogenic genes, thereby inhibiting cancer cell growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer activity of compounds like betulin and Fatostatin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot for SREBP Processing
This technique is used to assess the inhibition of SREBP activation.
Protocol:
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time. Cells are then harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for SREBP. This antibody can detect both the precursor and the mature, cleaved form of the protein.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the mature form of SREBP relative to the precursor form indicates inhibition of processing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a derivative of betulin, is likely to exert its anticancer effects through the inhibition of the SREBP pathway. The comparative data for betulin and Fatostatin highlight the potential of SREBP inhibitors as a promising class of anticancer agents. However, to definitively validate the anticancer target and therapeutic potential of this compound, further research is essential.
Recommended future experiments include:
-
In vitro cytotoxicity screening: Determine the IC50 values of this compound across a panel of cancer cell lines and compare its potency to betulin and other SREBP inhibitors.
-
SREBP processing assays: Directly assess the effect of this compound on the cleavage and activation of SREBP using Western blotting or reporter assays.
-
Target engagement studies: Confirm the direct binding of this compound to components of the SREBP activation complex, such as SCAP.
-
In vivo efficacy studies: Evaluate the antitumor activity of this compound in preclinical animal models of cancer.
By undertaking these studies, the scientific community can fully elucidate the mechanism of action and therapeutic potential of this promising betulin derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Fatostatin Inhibits Cancer Cell Proliferation by Affecting Mitotic Microtubule Spindle Assembly and Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
28-Deoxybetulin Methyleneamine: A Comparative Analysis Against Standard Chemotherapeutics in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 28-Deoxybetulin methyleneamine against established standard-of-care chemotherapeutic agents. Due to the limited availability of direct comparative studies on this compound in the public domain, this document synthesizes available information on its proposed mechanism of action, data on closely related compounds, and compares this with the well-documented efficacy of standard chemotherapeutics. The guide is intended to provide a framework for researchers to evaluate the potential of this novel compound and to design further comparative studies.
Introduction to this compound
This compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene found in the bark of birch trees.[1][2][3] Betulin and its derivatives have garnered significant interest in oncology research due to their potential anticancer properties. This compound is specifically identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that regulate the synthesis of cholesterol and fatty acids.[1] Dysregulation of lipid metabolism is increasingly recognized as a hallmark of cancer, making SREBP an attractive therapeutic target.
Mechanism of Action: SREBP Inhibition in Cancer Therapy
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis. In many cancer types, the SREBP pathway is upregulated to meet the high metabolic demands of rapidly proliferating tumor cells. By inhibiting SREBP activation, compounds like this compound can disrupt cancer cell metabolism, leading to cell growth arrest and apoptosis.
References
In Vivo Therapeutic Potential of 28-Deoxybetulin Methyleneamine: A Comparative Guide Based on C-28 Modified Betulin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of C-28 modified betulin (B1666924) derivatives, with a focus on the potential of 28-Deoxybetulin methyleneamine. Due to the current absence of direct in vivo studies on this compound, this document leverages available experimental data from closely related analogs to project its potential efficacy and guide future preclinical research. The information is compiled from various in vitro studies on betulin derivatives, which serve as a foundational indicator of their anti-cancer promise.
Comparative Efficacy of C-28 Betulin Derivatives
The anti-cancer activity of betulin and its derivatives is a promising area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.[1][2] Modifications at the C-28 position of the betulin scaffold have been a key strategy to enhance their therapeutic potential.[3][4]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various C-28 modified betulin derivatives against different human cancer cell lines. This data provides a benchmark for comparing the potential efficacy of novel compounds like this compound.
| Derivative Type | Modification at C-28 | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin Acid Ester Amides | Succinic acid amides (e.g., 2a, 2d) | MV4-11 (Leukemia) | 2.03 - 3.16 | [3] |
| Glutaric acid amides (e.g., 4a, 4b, 4d) | MV4-11 (Leukemia) | ~4 - 7 | [3] | |
| Indole-Betulin Derivatives | Indole moiety | MCF-7 (Breast) | Not specified, but showed high sensitivity | [4] |
| Acetylenic Betulin Derivatives | Propynoyl group (EB5) | T98G (Glioblastoma) | <25 | [5] |
| Propargyloxycarbonyl group (EB25/1) | T98G (Glioblastoma) | <25 | [5] | |
| Betulinic Acid | Carboxylic acid | HeLa (Cervical) | ~25 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of betulin derivatives.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the betulin derivatives or a vehicle control and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Caspase-3/7 Activity Assay for Apoptosis
-
Cell Treatment: Cells are treated with the test compounds at their approximate IC50 concentrations for 24 or 48 hours.
-
Lysis and Reagent Addition: The cells are lysed, and a luminogenic substrate for caspase-3 and -7 is added.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as a fold change in caspase activity compared to the untreated control.
Visualizing the Mechanism and Workflow
Signaling Pathway for Betulin-Induced Apoptosis
Betulin and its derivatives primarily induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Betulin derivatives induce apoptosis via the mitochondrial pathway.
Experimental Workflow for Screening Betulin Derivatives
The process of identifying and validating the anti-cancer potential of new betulin derivatives follows a structured experimental workflow, from synthesis to in vitro and potentially in vivo testing.
Caption: From synthesis to potential in vivo validation of betulin derivatives.
Alternative Therapeutic Strategies
While single-agent therapy with betulin derivatives shows promise, combination therapies are being explored to enhance efficacy and overcome potential resistance. For instance, combining betulinic acid with conventional chemotherapeutic agents has demonstrated synergistic effects in some cancer models. Future research on this compound should also consider its potential in combination regimens.
Conclusion and Future Directions
The available in vitro data on C-28 modified betulin derivatives strongly suggest that this class of compounds holds significant potential as anti-cancer agents. The structural modifications at the C-28 position, such as the introduction of amine functionalities, have been shown to enhance cytotoxic activity. Although direct in vivo data for this compound is not yet available, the comparative analysis presented in this guide indicates that it is a promising candidate for further preclinical investigation. Future in vivo studies are crucial to validate its therapeutic efficacy, determine its pharmacokinetic and pharmacodynamic properties, and establish a safety profile. Such studies will be instrumental in advancing this compound and other related compounds toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Betulin Derivatives Inhibit Growth of Glioma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to the Structure-Activity Relationship of 28-Deoxybetulin Methyleneamine Derivatives and Related C-28 Modified Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Betulin (B1666924) Derivatives and C-28 Modification
Betulin, a naturally abundant lupane-type pentacyclic triterpene, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The C-28 position of the betulin scaffold is a primary site for chemical modification, as alterations at this position have been shown to significantly influence the cytotoxic and antiviral potency of the resulting compounds.[2][3] While specific data on 28-deoxybetulin methyleneamine derivatives is limited, the extensive research on C-28 amides and other nitrogen-containing derivatives provides a strong basis for understanding their potential SAR.
Comparative Biological Activity of C-28 Modified Betulin Derivatives
The introduction of various functional groups at the C-28 position of betulin and its analogs has been a key strategy in the development of potent bioactive molecules. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several C-28 modified betulin and betulinic acid derivatives against a panel of human cancer cell lines. This data, while not specific to this compound derivatives, offers valuable insights into the influence of C-28 modifications on anticancer activity.
Table 1: In Vitro Cytotoxicity (IC50, µM) of C-28 Modified Betulin and Betulinic Acid Derivatives
| Compound/Derivative Type | Linker at C-28 | Substituent (R) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | MV4-11 (Leukemia) | Reference |
| Betulin | -OH | - | >100 | >100 | >100 | >100 | >100 | 18.16 | [4] |
| Betulinic Acid | -COOH | - | - | - | - | - | - | - | [2] |
| 28-O-propynoylbetulin | -OCO-C≡CH | - | - | - | - | - | - | - | [3] |
| C-28 Hydrazide-hydrazone | -CONH-N=CH-R | 4-Chlorophenyl | >100 | 8.87 | 9.27 | 21.45 | - | - | [5] |
| C-28 Hydrazide-hydrazone | -CONH-N=CH-R | 4-Nitrophenyl | >100 | 15.72 | 18.33 | 19.86 | - | - | [5] |
| 23-hydroxybetulinic acid 28-amide | -CONH-R | n-Propyl | >50 | >50 | >50 | - | - | - | [6] |
| 23-hydroxybetulinic acid 28-amide | -CONH-R | Cyclohexyl | 24.32 | 31.45 | 19.88 | - | - | 10.47 | [6] |
| Betulin-28-succinic acid amide | -OCO(CH₂)₂CONH-R | Morpholine (B109124) | - | - | - | - | 3.94 | 2.03 | [1] |
| Betulin-28-succinic acid amide | -OCO(CH₂)₂CONH-R | Piperidine (B6355638) | - | - | - | - | 5.21 | 3.16 | [1] |
Structure-Activity Relationship Insights:
-
Importance of the C-28 Moiety: SAR studies consistently reveal that the nature of the substituent at the C-28 position is crucial for the biological activity of betulin derivatives. For instance, the conversion of the C-28 hydroxyl group to a carboxylic acid (betulinic acid) or other functionalities significantly enhances cytotoxicity.[2]
-
Amine and Amide Functionalities: The introduction of amine and amide groups at C-28 has been a successful strategy to improve the pharmacological profile of betulin derivatives. These modifications can enhance water solubility and provide opportunities for further functionalization.[7]
-
Influence of the Linker and Terminal Group: In C-28 amide derivatives, both the linker (e.g., dicarboxylic acid) and the terminal amine (e.g., morpholine, piperidine) play a significant role in determining the cytotoxic potency. Studies have shown that morpholine and piperidine derivatives of betulin-28-dicarboxylic acid esters exhibit strong antiproliferative activity.[1]
-
Antiviral Activity: In the context of antiviral research, C-28 amine-based derivatives of betulinic acid have demonstrated improved inhibitory activity against HIV-1 maturation, particularly against polymorphic variants, and have shown better performance in the presence of human serum compared to their amide counterparts.[7]
Experimental Protocols
While a specific protocol for this compound is not available, a general approach to synthesize C-28 amino derivatives from betulin involves a multi-step process. The following is a generalized synthetic workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of 28-Deoxybetulin methyleneamine with other anticancer drugs
Lack of Publicly Available Data on 28-Deoxybetulin Methyleneamine
A comprehensive search of publicly available scientific literature did not yield any specific studies investigating the synergistic effects of this compound with other anticancer drugs. Therefore, quantitative data, detailed experimental protocols, and established signaling pathways for its combination therapies are not available.
To provide a relevant and informative comparison guide for researchers, this document will focus on the synergistic anticancer effects of its parent compound, betulin (B1666924) , and a closely related and extensively studied derivative, betulinic acid . These compounds belong to the same class of pentacyclic triterpenes and their synergistic activities with various chemotherapeutics have been documented. This information can serve as a valuable proxy and a foundation for future research into the potential of this compound in combination cancer therapy.
Disclaimer: The data presented below pertains to betulin and betulinic acid, not this compound. The biological activity and synergistic potential of this compound may differ significantly.
Synergistic Effects of Betulin and Betulinic Acid with Anticancer Drugs
Betulin and betulinic acid have demonstrated the ability to enhance the efficacy of conventional anticancer drugs, potentially through various mechanisms such as inducing apoptosis, overcoming drug resistance, and modulating cellular signaling pathways.
Quantitative Data on Synergistic Interactions
The following tables summarize the quantitative data from studies investigating the synergistic effects of betulin and betulinic acid with other anticancer drugs.
Table 1: Synergistic Effects of Betulinic Acid with Chemotherapeutic Agents
| Betulinic Acid (BA) Concentration | Combination Drug & Concentration | Cancer Cell Line | Observed Synergistic Effect | Reference |
| 20 µM | Doxorubicin (1 µM) | MOLM-13 (Acute Myeloid Leukemia) | Synergistic growth inhibitory effect; increased late-stage apoptosis.[1][2] | [1][2] |
| Not specified | Paclitaxel | Breast Cancer Cells (MCF-7) | Dose-dependent increase in apoptosis compared to single-agent treatment.[3] | [3] |
| Not specified | Docetaxel | Melanoma Cell Lines | Additive and additive with a tendency to synergy interactions.[3] | [3] |
| 50 µM | Dichloroacetate (B87207) (DCA) as a co-drug 'Bet-CA' | MCF-7 (Breast Cancer) | Significant increase in apoptosis (43% with Bet-CA vs. 22.1% with BA alone).[4] | [4] |
| 2 µM | Doxorubicin | U-87 (Glioblastoma) | Strong sensitization to Doxorubicin (EC50 change of -45.1%).[5] | [5] |
| Not specified | 5-Fluorouracil | Ovarian Cancer Cells | Synergistic cytotoxic activity.[6] | [6] |
| Not specified | Paclitaxel | Paclitaxel-Resistant H460 (Lung Cancer) | Potent antitumor effects.[7] | [7] |
Table 2: Synergistic Effects of Betulin with Chemotherapeutic Agents
| Betulin Concentration | Combination Drug & Concentration | Cancer Cell Line | Observed Synergistic Effect | Reference |
| Lower doses | Cisplatin | H460 (Non-small cell lung cancer) | Strong synergism observed.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of betulin derivatives with anticancer drugs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the betulin derivative, the anticancer drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular accumulation of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with the test compounds for a shorter duration (e.g., 1-4 hours).
-
Probe Loading: Cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: After washing with PBS, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effects of betulin derivatives often involve the modulation of key signaling pathways that regulate cell survival and death.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of synergy is the enhanced induction of apoptosis. Betulinic acid, in combination with drugs like doxorubicin, has been shown to increase the production of reactive oxygen species (ROS).[1][2] This oxidative stress can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade (e.g., caspase-3), ultimately leading to programmed cell death. The regulation of the Bcl-2 family of proteins, with a shift towards pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2, is also a critical aspect of this pathway.[7][9]
Overcoming Drug Resistance
Betulin and its derivatives may sensitize cancer cells to chemotherapy.[10] This can occur through various mechanisms, including the inhibition of drug efflux pumps or the modulation of signaling pathways that contribute to a resistant phenotype. For instance, betulinic acid has demonstrated potent antitumor effects on paclitaxel-resistant lung cancer cells.[7][9]
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing synergistic effects.
Caption: A general experimental workflow for evaluating the synergistic effects of a betulin derivative with an anticancer drug.
Caption: Proposed signaling pathway for the synergistic induction of apoptosis by betulinic acid and doxorubicin.
References
- 1. Betulinic Acid-Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent tumoricidal co-drug ‘Bet-CA' - an ester derivative of betulinic acid and dichloroacetate selectively and synergistically kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 7. Betulinic acid exerts potent antitumor effects on paclitaxel-resistant human lung carcinoma cells (H460) via G2/M phase cell cycle arrest and induction of mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
A Head-to-Head Showdown: Betulin Derivatives in the Spotlight of Cancer Research
A new wave of targeted cancer therapies may be on the horizon, spurred by the promising anti-cancer properties of betulin (B1666924) and its derivatives. Recent preclinical studies have pitted these compounds against each other in various cancer models, revealing key structural modifications that enhance their potency and selectivity. This guide provides a comprehensive comparison of betulin derivatives, summarizing their performance with supporting experimental data to inform future drug development.
Betulin, a naturally occurring pentacyclic triterpene, and its more renowned derivative, betulinic acid, have long been recognized for their diverse biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer effects.[1][2] Their ability to induce apoptosis (programmed cell death) in cancer cells, often through direct action on the mitochondria, has made them attractive candidates for oncological research.[3][4] However, the therapeutic potential of the parent compounds is often hampered by low bioavailability. This has driven the synthesis of a multitude of derivatives designed to improve their pharmacological profiles.[5][6] This guide consolidates findings from recent head-to-head studies, offering a clear comparison of their efficacy in specific cancer models.
Comparative Efficacy of Betulin Derivatives in Lung Cancer
In the fight against lung cancer, a novel betulinic acid derivative, SYK023, has demonstrated superior inhibitory activity compared to its parent compound.[7] Studies utilizing mouse models with KrasG12D- or EGFRL858R-induced lung tumors showed that SYK023 effectively inhibits tumor proliferation.[7][8] The anti-cancer effect of SYK023 is attributed to its ability to trigger endoplasmic reticulum (ER) stress-dependent apoptosis.[7] Furthermore, at low doses, SYK023 was found to significantly decrease lung cancer metastasis both in vitro and in vivo.[7][8]
Another study explored a series of novel betulin-28-thiazole ester derivatives. Among these, 3β-hydroxylup-20(29)-en-28-yl 3-(5-carboxy-4-methylthiazol-2-yl)-1-methylpyridin-1-ium iodide showed particularly potent anticancer activity against A549 lung cancer cells, with an IC50 value of 2.24 µM. This was 11.23-fold more potent than betulin itself. A significant advantage of this derivative is its exceptional water solubility, which was 20.15-fold higher than that of betulin.[9]
| Derivative | Cancer Model | Key Findings | IC50 Value | Reference |
| SYK023 | KrasG12D or EGFRL858R mouse models of lung cancer | Inhibits tumor proliferation via ER stress-induced apoptosis; decreases metastasis. | Not specified in abstract | [7][8] |
| 3β-hydroxylup-20(29)-en-28-yl 3-(5-carboxy-4-methylthiazol-2-yl)-1-methylpyridin-1-ium iodide | A549 lung cancer cells | 11.23-fold more potent than betulin; 20.15-fold higher water solubility. | 2.24 µM | [9] |
| Betulinic Acid Ester Derivatives | A549 lung cancer cells | Several derivatives exhibited strong antiproliferative activity. | 2-5 µM for the most active derivatives | [1] |
Melanoma: A Prime Target for Betulinic Acid Derivatives
Melanoma has been a significant focus for the development of betulinic acid derivatives. One study compared five natural derivatives of betulinic acid on murine melanoma B16 cells. The results indicated that 3-oxo-23-hydroxybetulinic acid was the most cytotoxic, followed by 23-hydroxybetulinic acid and then betulinic acid. Lupeol and betulin showed the weakest cytotoxicity. The more potent derivatives induced a rapid increase in reactive oxygen species and dissipation of mitochondrial membrane potential, leading to apoptosis.[3]
In human metastatic melanoma cells (Me-45), ester derivatives of betulin containing lysine (B10760008) and ornithine demonstrated the highest cytotoxicity after 72 hours of incubation, with IC50 values of 2.456 µM and 2.465 µM, respectively. These were significantly more potent than the precursors, betulin and betulinic acid.[4]
Further research on 2,3-indolo-betulinic acid and its glycine (B1666218) conjugates in A375 human melanoma cells revealed that the derivatives had enhanced antiproliferative activity in a dose-dependent manner. The most potent derivative, BA1, had an IC50 value of 5.7 µM, which was about three-fold more active than betulinic acid (IC50 = 19.2 µM).[10][11] These derivatives were also shown to have selective cytotoxicity towards melanoma cells while exhibiting low to moderate toxicity towards normal human keratinocytes.[11]
| Derivative | Cancer Model | Key Findings | IC50 Value | Reference |
| 3-oxo-23-hydroxybetulinic acid | Murine melanoma B16 cells | Most cytotoxic among five tested derivatives. | 22.5 µg/ml | [3] |
| 23-hydroxybetulinic acid | Murine melanoma B16 cells | More cytotoxic than betulinic acid. | 32 µg/ml | [3] |
| Betulinic acid | Murine melanoma B16 cells | Less cytotoxic than its hydroxylated derivatives. | 76 µg/ml | [3] |
| Betulin ester with lysine | Me-45 human metastatic melanoma cells | Highest biological activity among tested ester derivatives. | 2.456 µM | [4] |
| Betulin ester with ornithine | Me-45 human metastatic melanoma cells | High biological activity. | 2.465 µM | [4] |
| 2,3-indolo-betulinic acid derivative (BA1) | A375 human melanoma cells | About three-fold more active than betulinic acid. | 5.7 µM | [10][11] |
Broad-Spectrum Activity Across Multiple Cancer Types
The anti-cancer potential of betulin derivatives extends beyond lung cancer and melanoma. A study evaluating thirty-eight betulinic acid ester derivatives demonstrated strong antiproliferative activity against leukemia (MV4-11), prostate (PC-3), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values between 2 and 5 µM.[1] The mechanism of action for some of these derivatives was found to be the induction of apoptosis through caspase-3/7 activation.[1]
A series of novel betulin-28-hydrazone derivatives were synthesized and tested against four human carcinoma cell lines: HepG2 (liver), MCF-7 (breast), HCT-116 (colon), and A549 (lung). Compound 7l emerged as the most potent, with an IC50 value of 7.37 µM against MCF-7 cells, and was shown to induce apoptosis.[12]
Furthermore, novel C-3 and C-20 derived analogs of betulinic acid were screened against six different human cancer cell lines. Many of these derivatives displayed better cytotoxicity than the parent compound. Compound 11a was the most potent analog, with IC50 values of 7.15 µM (MCF-7), 8.0 µM (A549), 3.13 µM (HCT-116), 13.88 µM (MOLT-4 leukemia), 8.0 µM (PC-3), and 6.96 µM (MiaPaCa-2 pancreatic).[13][14]
| Derivative Class | Cancer Models | Key Findings | IC50 Range (most active) | Reference |
| Betulinic Acid Ester Derivatives | Leukemia (MV4-11), Prostate (PC-3), Breast (MCF-7) | Strong antiproliferative activity; induces apoptosis via caspase-3/7 activation. | 2-5 µM | [1] |
| Betulin-28-hydrazone Derivatives | Breast (MCF-7), Liver (HepG2), Colon (HCT-116), Lung (A549) | Compound 7l was most potent against MCF-7 and induced apoptosis. | 7.37 µM (Compound 7l) | [12] |
| C-3 and C-20 Derived Betulinic Acid Analogs | Breast (MCF-7), Lung (A549), Colon (HCT-116), Leukemia (MOLT-4), Prostate (PC-3), Pancreatic (MiaPaCa-2) | Many derivatives more potent than parent compound; Compound 11a was the most potent across multiple cell lines. | 3.13 - 13.88 µM (Compound 11a) | [13][14] |
| Betulin-succinate derivatives | Glioblastoma (A172), Colon (HT29), Thyroid (SW579), Tongue (TCA8113) | Most compounds showed potent antitumor activity; compound 21 induced early apoptosis and G2 cell cycle arrest in HT29 cells. | Not specified in abstract | [15] |
| Immunomodulatory derivatives (EB5, ECH147) | Colorectal cancer (SW1116) | Significantly decreased IL-6 mRNA and protein levels. | Not applicable (tested at 10 µg/mL) | [16] |
Experimental Protocols
The following provides an overview of the methodologies employed in the cited studies.
Cell Viability and Cytotoxicity Assays: The anti-proliferative activity of the betulin derivatives was predominantly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.[1] Cancer cells were typically seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The percentage of cell viability was then determined by measuring the absorbance, and IC50 values (the concentration required to inhibit 50% of cell growth) were calculated.
Apoptosis Assays: The induction of apoptosis was confirmed through several methods:
-
Caspase Activity: The activity of caspase-3/7, key executioner caspases in the apoptotic pathway, was measured using commercially available kits.[1]
-
Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry was used to quantify the percentage of apoptotic and necrotic cells.
-
Mitochondrial Membrane Potential: The dissipation of mitochondrial membrane potential, an early event in apoptosis, was assessed using fluorescent dyes like JC-1.[3]
-
DNA Fragmentation: Gel electrophoresis was used to visualize the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.[3]
Animal Studies: In vivo efficacy was evaluated using xenograft mouse models. For instance, in the study of SYK023, lung cancer mouse models with specific genetic mutations (KrasG12D or EGFRL858R) were used.[7][8] The mice were treated with the betulin derivative, and tumor growth was monitored over time. At the end of the study, tumors were excised and analyzed.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of betulin derivatives is often mediated through the modulation of specific signaling pathways. The diagrams below illustrate some of the key mechanisms and experimental workflows described in the literature.
Caption: Signaling pathways for apoptosis induction by betulin derivatives.
Caption: General experimental workflow for evaluating betulin derivatives.
Conclusion
The head-to-head comparisons of betulin derivatives in various cancer models clearly indicate that strategic chemical modifications can significantly enhance their anti-cancer properties. Derivatives with improved water solubility and increased cytotoxicity are continually emerging. The consistent findings across multiple studies, particularly in melanoma and lung cancer, underscore the potential of these compounds to be developed into effective and selective anti-cancer agents. The detailed experimental data and mechanistic insights provided in these studies are invaluable for guiding the rational design of the next generation of betulin-based cancer therapeutics. Further preclinical and clinical investigations are warranted to translate these promising laboratory findings into tangible benefits for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) | springermedizin.de [springermedizin.de]
- 5. Drug Delivery Systems of Betulin and Its Derivatives: An Overview [mdpi.com]
- 6. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 7. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Comparison of In Vitro Antimelanoma and Antimicrobial Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and anticancer activity of betulin-succinate derivatives in vitro and in the zebrafish xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effect of betulin and its derivatives on IL-6 expression in colorectal cancer cell lines and molecular docking insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Trajectory of 28-Deoxybetulin Methyleneamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic pathway induced by 28-Deoxybetulin methyleneamine. While direct experimental data for this specific betulin (B1666924) derivative is emerging, this document synthesizes findings from closely related betulin compounds to project a likely mechanism of action. The information is supported by established experimental protocols and comparative data to offer a valuable resource for research and development in oncology.
Postulated Apoptotic Pathway of this compound
Based on extensive research on its parent compound, betulin, and various derivatives, this compound is hypothesized to induce apoptosis primarily through the intrinsic (or mitochondrial) pathway . This pathway is a central mechanism of programmed cell death, critical in both physiological and pathological processes, including the elimination of cancer cells.
The proposed mechanism involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. This event triggers a cascade of caspase activation, culminating in the execution phase of apoptosis.
Comparative Analysis of Cell Viability
To assess the cytotoxic effects of this compound in comparison to its parent compound, betulin, and a standard chemotherapeutic agent, Doxorubicin, a colorimetric MTT assay is typically employed. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Table 1: Comparative IC50 Values of Betulin Derivatives and Doxorubicin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | Data not yet available |
| MCF-7 (Breast Cancer) | Data not yet available | |
| PC-3 (Prostate Cancer) | Data not yet available | |
| Betulin | A549 (Lung Carcinoma) | 15.51 |
| MCF-7 (Breast Cancer) | 38.82 | |
| PC-3 (Prostate Cancer) | 32.46 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.04 |
| MCF-7 (Breast Cancer) | 0.08 | |
| PC-3 (Prostate Cancer) | 0.43 |
Note: The IC50 values for Betulin and Doxorubicin are provided as a reference for comparison.
Confirmation of Apoptosis
The induction of apoptosis by this compound can be quantitatively assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Table 2: Apoptotic Cell Population Analysis
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound | A549 | Hypothesized Increase | Hypothesized Increase |
| Control | A549 | Baseline | Baseline |
| Betulin (IC50) | A549 | Significant Increase | Significant Increase |
Key Players in the Apoptotic Cascade
Western blot analysis is a crucial technique to investigate the expression levels of key proteins involved in the apoptotic pathway. For the intrinsic pathway, this includes members of the Bcl-2 family (which regulate mitochondrial membrane permeability) and caspases.
Table 3: Expression Changes in Apoptosis-Related Proteins
| Protein | Function | Expected Change with this compound |
| Bax | Pro-apoptotic | Upregulation / Translocation to mitochondria |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Cytochrome c | Released from mitochondria | Increased cytosolic levels |
| Cleaved Caspase-9 | Initiator caspase | Increased levels |
| Cleaved Caspase-3 | Executioner caspase | Increased levels |
| Cleaved PARP | Substrate of Caspase-3 | Increased levels |
Visualizing the Pathway and Experimental Workflow
To provide a clear visual representation of the discussed concepts, the following diagrams have been generated using Graphviz.
Caption: Postulated intrinsic apoptotic pathway induced by this compound.
Caption: General experimental workflow for investigating the apoptotic effect.
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V conjugated to a fluorochrome (FITC) binds to phosphatidylserine on the outer membrane of apoptotic cells. Propidium Iodide (PI) intercalates with DNA in cells that have lost membrane integrity.
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Caspase Activity Assay
Principle: This assay measures the activity of specific caspases using a synthetic substrate that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase activity relative to the control.
This guide provides a foundational framework for investigating the apoptotic mechanism of this compound. The provided protocols are standard methodologies that can be adapted to specific cell lines and experimental conditions. As research on this promising compound progresses, direct experimental evidence will further elucidate its precise molecular targets and apoptotic signaling cascade.
Safety Operating Guide
Navigating the Disposal of 28-Deoxybetulin methyleneamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, it is crucial to recognize that while 28-Deoxybetulin methyleneamine is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative for researchers, scientists, and drug development professionals to adhere to rigorous disposal protocols to ensure laboratory and environmental safety. [1] This guide provides detailed procedures for the proper disposal of this research compound, aligning with standard laboratory safety practices and environmental regulations.
Even with a non-hazardous classification, chemical compounds intended for research, particularly in pharmaceutical development, require cautious handling and disposal to mitigate any unforeseen risks.[2] The overriding principle is to manage laboratory waste from the outset of any experimental work.
I. Immediate Safety and Handling Protocols
Prior to disposal, ensure that all personnel handling this compound are familiar with the following safety measures.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Spill Management:
In the event of a spill, pick up the material mechanically. Although not classified as hazardous, it is prudent to prevent the substance from entering sewers or surface and ground water.
II. Step-by-Step Disposal Procedure
The recommended disposal route for this compound, especially in a research setting, is through a licensed hazardous waste disposal program, which typically involves incineration.[3][4] This ensures the complete destruction of the compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
Ensure the container is in good condition and suitable for holding solid waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS or a certified chemical waste management contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including its non-hazardous classification.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal. This is good laboratory practice and may be required for institutional compliance.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
III. Disposal "Don'ts"
To ensure safety and environmental protection, strictly avoid the following disposal methods:
-
Do NOT dispose of in regular trash. While not classified as hazardous, this is not a recommended practice for research chemicals.
-
Do NOT dispose of down the drain. This is to prevent the entry of the compound into sewer systems and waterways.[1]
-
Do NOT evaporate in a fume hood. This is not a recognized or safe method of chemical disposal.
IV. Rationale for Precautionary Disposal
The principle of treating all research chemicals with a high degree of caution, regardless of their formal hazard classification, is a cornerstone of laboratory safety. For novel or specialized compounds like this compound, comprehensive long-term environmental and toxicological data may be limited. Therefore, adopting a conservative approach to disposal protects both the immediate laboratory environment and the wider ecosystem.
Logical Framework for Disposal Decision
Caption: Decision-making process for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Personal protective equipment for handling 28-Deoxybetulin methyleneamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 28-Deoxybetulin methyleneamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Chemical Identifier: this compound is a derivative of Betulin (B1666924), a naturally occurring triterpene.[1][2] It is identified by CAS Number: 1025068-94-3.[1][3] The compound is typically a white to off-white powder.[1]
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] However, it is crucial to follow standard precautionary measures for handling all chemical substances in a laboratory.
| Hazard Classification | Rating | Source |
| GHS Classification | Not classified | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [3] |
Personal Protective Equipment (PPE)
While the specific Safety Data Sheet (SDS) for this compound does not mandate extensive personal protective equipment[3], best practices for handling chemical powders and data from related betulin compounds suggest the following PPE for minimizing exposure and ensuring safety.[4][5][6]
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from accidental splashes or airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. The specific SDS notes no recommendation can be given due to a lack of testing, so using standard laboratory gloves is a prudent minimum precaution.[3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[3] | If creating dust or aerosols is likely, a NIOSH-approved respirator may be appropriate. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound, from receiving to disposal, emphasizing safety at each step.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, verify the container is sealed and undamaged.
-
Log the compound in your chemical inventory.
-
Store the container in a cool, dry, and well-ventilated place, at a recommended temperature of 2-8°C.[1]
2. Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
A fume hood is recommended when weighing the powder or when there is a potential for aerosol generation to minimize inhalation risk.
3. Handling Procedures:
-
Wear the recommended personal protective equipment (PPE).
-
Avoid creating dust when handling the solid material.
-
Use a spatula or other appropriate tools to transfer the powder.
-
For cleaning up spills, mechanically pick up the solid material and place it in a suitable container for disposal.[3] Avoid dry sweeping which can generate dust.
4. Disposal Plan:
-
Dispose of unused material and its container in accordance with local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, weighing paper) should also be disposed of as chemical waste.
-
Do not allow the substance to enter sewers or surface and ground water.[3][5]
5. First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek medical advice if symptoms persist. While the compound is not classified as hazardous, it is good practice to have first aid procedures in place.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
